4-(4-Chlorobenzoyl)Piperidine
Description
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Properties
IUPAC Name |
(4-chlorophenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGWDOXHCPQXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380379 | |
| Record name | 4-(4-Chlorobenzoyl)Piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53220-41-0 | |
| Record name | 4-(4-Chlorobenzoyl)Piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 4-(4-Chlorobenzoyl)piperidine
Foreword: The Analytical Imperative in Pharmaceutical Development
In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is both arduous and exacting. The foundational step in this journey is the comprehensive characterization of the active pharmaceutical ingredient (API) or its key intermediates. It is here, in the precise and meticulous elucidation of a compound's physical and chemical properties, that we lay the groundwork for all subsequent development, from formulation and stability testing to toxicology and clinical trials.
This guide is dedicated to one such critical intermediate: 4-(4-Chlorobenzoyl)piperidine . As a versatile heterocyclic building block, its structural motif is prevalent in a range of neurologically active compounds and other therapeutic classes.[1][2] A thorough understanding of its physical properties is not merely an academic exercise; it is a prerequisite for robust process development, quality control, and regulatory compliance.
As your guide, I will eschew a simple recitation of data. Instead, I will lead you through the why and how of property determination—the rationale behind method selection, the intricacies of experimental execution, and the interpretation of the resulting data. This document is designed for the discerning researcher, scientist, and drug development professional who requires not just information, but actionable, field-proven insights.
Molecular and Chemical Identity
Before any physical analysis can commence, establishing the unequivocal identity of the compound is paramount. This compound is a solid, crystalline substance under ambient conditions.[1][3] Its core structure consists of a piperidine ring acylated at the 4-position with a 4-chlorobenzoyl group.
Figure 1: Chemical Structure of (4-chlorophenyl)-piperidin-4-ylmethanone.
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| IUPAC Name | (4-chlorophenyl)-piperidin-4-ylmethanone | [1] |
| CAS Number | 53220-41-0 | [1][4] |
| Molecular Formula | C₁₂H₁₄ClNO | [1][3][5] |
| Molecular Weight | 223.70 g/mol | [2][3][5] |
| Physical Form | Yellow Solid | [1][2] |
Physicochemical Properties: A Quantitative Overview
The bulk properties of a chemical entity dictate its behavior in a macroscopic sense, influencing everything from reaction kinetics to formulation strategies.
| Property | Value | Method |
| Melting Range | 60 - 63 °C | USP <741> Capillary Method |
| Boiling Point | Not Determined (Decomposition likely) | N/A |
| Aqueous Solubility | Slightly Soluble | Visual Inspection Method |
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range suggests high purity, whereas a broad or depressed range often indicates the presence of impurities.
-
Sample Preparation: Gently pulverize the dry this compound sample to a fine powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube (0.8–1.2 mm internal diameter) to a height of 2.5–3.5 mm.[6]
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating Profile: Set the apparatus to heat rapidly to approximately 5 °C below the expected melting point (i.e., to 55 °C).
-
Ramp and Observation: Once the initial temperature is reached, reduce the heating rate to 1 °C/minute.
-
Data Recording:
-
Record the temperature at which the column of substance collapses against the side of the tube as the onset of melting.
-
Record the temperature at which the sample becomes completely liquid as the clear point .
-
The melting range is the span between the onset and clear point.
-
The choice of a slow ramp rate (1 °C/min) is deliberate and crucial for thermodynamic equilibrium.[6] A rapid heating rate can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially elevated and broader melting range. This protocol ensures that the energy input is slow enough for the solid-to-liquid phase transition to be observed accurately, providing a trustworthy and reproducible result. The initial rapid heating to just below the melting point simply serves to make the analysis time-efficient without compromising the accuracy of the final measurement.
Solubility Assessment
Solubility is a key parameter for drug development, influencing bioavailability and the choice of solvents for synthesis and formulation. "Slightly soluble in water" is a qualitative descriptor; a quantitative assessment provides more utility.
-
Solvent Selection: Prepare vials of deionized water, ethanol, and dimethyl sulfoxide (DMSO).
-
Initial Concentration (Aqueous): Weigh 10 mg of this compound into a glass vial. Add 0.5 mL of deionized water to create a 20 mg/mL suspension.
-
Solubilization Hierarchy: a. Vortex the vial for 1-2 minutes at room temperature. Visually inspect for dissolution (a clear solution with no visible particles).[5] b. If not dissolved, sonicate in a water bath for up to 5 minutes. Inspect again. c. If not dissolved, warm the solution to 37 °C for up to 30 minutes. Inspect again.
-
Serial Dilution: If the compound does not dissolve at 20 mg/mL, perform a 10-fold serial dilution by adding solvent and repeat the solubilization hierarchy at 2 mg/mL, 0.2 mg/mL, and so on, until complete dissolution is observed.
-
Organic Solvents: Repeat the process with ethanol and DMSO, starting at a higher initial concentration (e.g., 100-200 mg/mL) if the compound is expected to be more soluble.
-
Reporting: Report the solubility as the highest concentration at which the compound fully dissolves under the specified conditions.
This tiered approach—from simple agitation to sonication and warming—is a systematic method to overcome kinetic barriers to dissolution without excessive energy input that could cause degradation.[5] Starting with the most benign method (vortexing) and escalating ensures that the observed solubility is a true reflection of the compound's thermodynamic properties under conditions relevant to biological and chemical processes. DMSO and ethanol are included as they are common solvents in preclinical research and synthesis, respectively.
Spectroscopic Characterization Workflow
Spectroscopy provides an unambiguous fingerprint of a molecule's structure. A multi-technique approach (NMR, FT-IR, MS) is essential for complete structural confirmation.
Figure 2: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not publicly available, the expected spectral features can be reliably predicted from its structure.[4]
-
Aromatic Protons (7.5-8.0 ppm): The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the carbonyl group will be downfield due to its electron-withdrawing effect, while the protons ortho to the chlorine will be slightly upfield.
-
Piperidine Protons (1.5-3.5 ppm): These signals will be complex due to overlapping and coupling. The proton at the C4 position (methine proton adjacent to the carbonyl) will be the most downfield of the piperidine signals. The protons on C2 and C6 (adjacent to the nitrogen) will appear as multiplets, as will the protons on C3 and C5.
-
Amine Proton (1.5-2.5 ppm): A broad singlet corresponding to the N-H proton is expected. Its chemical shift can be variable and it may exchange with D₂O.
-
Carbonyl Carbon (~195-205 ppm): The ketone carbonyl carbon will be the most downfield signal.
-
Aromatic Carbons (125-140 ppm): Four signals are expected for the aromatic ring: two for the protonated carbons and two for the quaternary carbons (one attached to the carbonyl and one to the chlorine).
-
Piperidine Carbons (25-55 ppm): Four distinct signals are expected for the piperidine ring carbons (C4, C2/C6, C3/C5).
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Tuning: Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse and an appropriate relaxation delay (e.g., 1-2 seconds) to ensure quantitative integration if needed.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
-
N-H Stretch (~3300 cm⁻¹): A moderate, somewhat broad peak corresponding to the secondary amine stretch.
-
C-H Stretch (Aromatic) (~3050-3100 cm⁻¹): Sharp, medium-to-weak absorptions.
-
C-H Stretch (Aliphatic) (~2850-2950 cm⁻¹): Strong, sharp absorptions from the piperidine ring.
-
C=O Stretch (Ketone) (~1680 cm⁻¹): A very strong, sharp absorption characteristic of an aryl ketone. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
-
C=C Stretch (Aromatic) (~1600, 1480 cm⁻¹): Two or more sharp peaks of variable intensity.
-
C-Cl Stretch (~1090 cm⁻¹): A strong absorption indicating the presence of the chloro-aromatic group.[2]
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
While traditional KBr pellet methods are still valid, the ATR technique has become the standard for solid sample analysis due to its simplicity, speed, and reproducibility.[7][8] It requires minimal sample preparation, eliminating the laborious grinding and pressing of pellets and avoiding potential issues with moisture in the KBr matrix. This ensures a high-throughput, reliable method for confirming the presence of key functional groups.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[9][10]
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 223, corresponding to the molecular weight of C₁₂H₁₄ClNO. The isotopic pattern will be crucial: due to the natural abundance of ³⁷Cl (~24%), a characteristic M+2 peak at m/z 225 with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of one chlorine atom.
-
Key Fragment Ions: Fragmentation is likely to occur at the bonds adjacent to the carbonyl group and within the piperidine ring. Expected fragments could include:
-
m/z 139: The 4-chlorobenzoyl cation ([C₇H₄ClO]⁺), resulting from cleavage of the bond between the carbonyl carbon and the piperidine ring. This is often a very stable and abundant fragment.
-
m/z 111: The chlorophenyl cation ([C₆H₄Cl]⁺).
-
Fragments resulting from the loss of small molecules or ring opening of the piperidine moiety.[11][12]
-
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Handling, Storage, and Safety
Prudent laboratory practice demands adherence to safety protocols informed by the compound's known hazards.
-
Storage: The compound should be stored in a cool, dry, dark place in a tightly sealed container to prevent degradation from moisture and light.[2]
-
Safety: this compound is classified as harmful and an irritant.[1][5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This guide has detailed the essential physical properties of this compound, moving beyond simple data presentation to provide the procedural and scientific context necessary for its effective use in a research and development setting. The established melting range, solubility profile, and predicted spectroscopic fingerprints provide a robust analytical framework for identity confirmation, purity assessment, and quality control. By employing the standardized, self-validating protocols described herein, scientists can ensure the integrity of their materials and the reliability of their subsequent research, paving the way for successful pharmaceutical innovation.
References
- 1. This compound | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijert.org [ijert.org]
- 3. scribd.com [scribd.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. thinksrs.com [thinksrs.com]
- 7. edinst.com [edinst.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
4-(4-Chlorobenzoyl)Piperidine chemical structure and IUPAC name
Abstract
This technical guide provides a comprehensive overview of 4-(4-Chlorobenzoyl)piperidine, a key heterocyclic building block in modern medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, this guide will explore its significant applications as a versatile intermediate in the synthesis of complex bioactive molecules and provide essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.
Chemical Identity and Structure
This compound is a chemical compound featuring a piperidine ring acylated at the 4-position with a 4-chlorobenzoyl group. This specific arrangement of functional groups makes it a valuable scaffold in the synthesis of a wide range of pharmaceutical agents.
-
IUPAC Name: (4-chlorophenyl)(piperidin-4-yl)methanone[1]
-
Chemical Structure:
(Image Source: PubChem CID 2777115)
-
Molecular Formula: C₁₂H₁₄ClNO[1]
-
Molecular Weight: 223.70 g/mol [1]
-
Synonyms: (4-Chlorophenyl)-4-piperidinylmethanone, 4-[(4-chlorophenyl)carbonyl]piperidine[2][3]
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in synthesis, formulation, and biological studies. Below is a summary of the key properties of this compound.
| Property | Value | Source(s) |
| Appearance | Yellow to off-white solid | [2][3] |
| Melting Point | 60-63 °C | [2][3] |
| Water Solubility | Slightly soluble | [2][3] |
| Storage Temperature | Room Temperature, sealed in dry, dark place | [2][3] |
| InChI Key | IYGWDOXHCPQXKN-UHFFFAOYSA-N | [1] |
| SMILES | Clc1ccc(cc1)C(=O)C2CCNCC2 | [4] |
Synthesis and Manufacturing
The most common and industrially relevant synthesis of this compound and its salts often involves the N-deprotection of a protected piperidine precursor. A representative method is the deacetylation of N-Acetyl-4-(4-chlorobenzoyl)piperidine. This precursor is typically synthesized via a Friedel-Crafts acylation reaction.
Illustrative Synthesis Workflow
The following diagram outlines a common synthetic pathway, starting from the N-acetylated piperidine derivative.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Deacetylation of N-Acetyl-4-(4-chlorobenzoyl)piperidine
This protocol is adapted from analogous deprotection procedures for similar structures.[5]
-
Reaction Setup: A solution of N-Acetyl-4-(4-chlorobenzoyl)piperidine (1 equivalent) is prepared in 6N hydrochloric acid in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Causality Explanation: The acidic conditions facilitate the hydrolysis of the amide bond (N-acetyl group), which is a stable protecting group. Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
-
Workup (Aqueous): After cooling to room temperature, the aqueous solution, now containing the hydrochloride salt of the product, is extracted with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.[5]
-
Basification: The aqueous layer is cooled in an ice bath and carefully basified with a strong base, such as sodium hydroxide solution, until the pH is greater than 10. This converts the hydrochloride salt to the free base, which will typically precipitate or form an oil.[5]
-
Self-Validation Insight: The formation of a precipitate or separate organic layer upon basification is a strong visual indicator that the deprotection was successful and the free base has been formed.
-
-
Extraction: The free base is extracted from the aqueous layer using a suitable organic solvent, such as benzene or dichloromethane. The organic extracts are combined.[5]
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol) or by column chromatography to achieve high purity.[5]
Analytical Characterization
To confirm the identity, purity, and structure of synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the molecular structure.
-
¹H NMR: Will show characteristic signals for the aromatic protons on the chlorobenzoyl ring, as well as the aliphatic protons of the piperidine ring. The integration of these signals confirms the proton count in each environment.
-
¹³C NMR: Will display distinct peaks for each unique carbon atom, including the carbonyl carbon, the aromatic carbons (with the chlorinated carbon having a characteristic shift), and the carbons of the piperidine ring.[6]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A strong absorption band around 1630-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ketone. Peaks corresponding to C-H bonds (aromatic and aliphatic) and the C-Cl bond will also be present.[7]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 223.70 g/mol , along with a characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A high-purity sample will show a single major peak when analyzed with a suitable column and mobile phase.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of numerous APIs. The piperidine moiety is a common scaffold in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and bioavailability.[8]
-
Pharmaceutical Intermediate: It is a documented building block for various pharmaceutical products.[2][3] Its structure is a precursor for more complex molecules. For instance, derivatives have been investigated as allosteric enhancers of the A1-adenosine receptor.[2]
-
Scaffold for CNS-active Agents: The piperidine ring is a prevalent feature in many drugs targeting the central nervous system (CNS). The related compound, 4-(4-Fluorobenzoyl)piperidine, is used in the synthesis of analgesics and in neuroscience research.[9][10]
-
Inhibitor Development: The 4-chlorobenzoylpiperidine core has been utilized in the structural optimization of potent and selective monoacylglycerol lipase (MAGL) inhibitors, which are potential therapeutic agents for various cancers.[11]
-
Anticancer Research: Piperazine derivatives, which share structural similarities with piperidines, are significant building blocks in the discovery of anticancer drugs.[12] The piperidine scaffold itself is found in a wide array of anticancer agents.[8]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following information is based on available safety data sheets (SDS).
-
GHS Hazard Statements:
-
GHS Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Precautionary Statements (Selected):
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Use of a chemical fume hood, safety glasses, chemical-resistant gloves, and a lab coat is mandatory.[13][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents and strong acids.[13]
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
References
- 1. This compound | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 53220-41-0 [chemicalbook.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. iris.unica.it [iris.unica.it]
- 7. ijert.org [ijert.org]
- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
- 14. pentachemicals.eu [pentachemicals.eu]
4-(4-Chlorobenzoyl)Piperidine CAS number 53220-41-0 details
An In-Depth Technical Guide to 4-(4-Chlorobenzoyl)piperidine (CAS: 53220-41-0)
Introduction
This compound is a halogenated heterocyclic ketone that has garnered significant attention within the scientific community. Identified by its CAS number 53220-41-0, this compound serves as a pivotal chemical building block and a versatile scaffold in medicinal chemistry and pharmaceutical development.[1][2][3] Its structure, featuring a piperidine ring acylated at the 4-position with a 4-chlorobenzoyl group, makes it an important intermediate in the synthesis of complex, biologically active molecules.[1][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis, analytical characterization, and its critical applications as a precursor in modern drug discovery, most notably in the development of novel enzyme inhibitors.[5]
Physicochemical Properties and Structural Characterization
The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its physical and chemical characteristics. These properties dictate handling, storage, and analytical procedures.
Core Chemical Properties
The key identifiers and physical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 53220-41-0 | [1][6][7] |
| Molecular Formula | C₁₂H₁₄ClNO | [1][3][6] |
| Molecular Weight | 223.70 g/mol | [3][6] |
| IUPAC Name | (4-chlorophenyl)-piperidin-4-ylmethanone | [6] |
| Appearance | Yellow to Off-white solid/powder | [1][7] |
| Melting Point | 60-63 °C | [1] |
| Solubility | Slightly soluble in water | [1][2] |
| SMILES String | Clc1ccc(cc1)C(=O)C2CCNCC2 | [3] |
| InChI Key | IYGWDOXHCPQXKN-UHFFFAOYSA-N | [3][6] |
Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of this compound. The following protocols outline standard methodologies.
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure. While specific spectra for the title compound are not publicly available, a theoretical analysis based on its structure and data from related piperidine compounds suggests the following expected signals.[8][9]
-
¹H NMR:
-
Aromatic Protons: Two doublets are expected in the aromatic region (~7.4-7.9 ppm), corresponding to the four protons on the chlorophenyl ring, exhibiting typical ortho- and meta-coupling.
-
Piperidine Protons: Complex multiplets would appear in the aliphatic region. The proton at the C4 position (methine proton) would be significantly deshielded by the adjacent carbonyl group. Protons on C2, C6, C3, and C5 would appear as distinct multiplets. The N-H proton would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the downfield region (>195 ppm) is characteristic of the ketone carbonyl carbon.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons of the chlorophenyl ring, including the carbon bearing the chlorine atom (ipso-carbon) and the carbon attached to the carbonyl group.
-
Piperidine Carbons: Signals corresponding to the five distinct carbons of the piperidine ring would be observed in the aliphatic region.
-
1.2.2 Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. Analysis of similar structures suggests the presence of characteristic absorption bands.[10][11]
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1670-1690 cm⁻¹, characteristic of an aryl ketone.
-
N-H Stretch: A moderate band around 3300-3500 cm⁻¹ would indicate the secondary amine of the piperidine ring.
-
C-H Stretch (Aromatic & Aliphatic): Bands above 3000 cm⁻¹ correspond to aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretching of the piperidine ring.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, would confirm the presence of the chloro-substituent.
1.2.3 High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the compound. A reverse-phase C18 column is typically employed for analysis.[12]
-
Objective: To determine the purity of a synthesized batch of this compound.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set to a wavelength where the chlorobenzoyl chromophore has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.
-
Synthesis and Purification
The synthesis of this compound is most commonly achieved via the acylation of a piperidine derivative. The following section details a plausible and widely applicable synthetic route.
Synthetic Workflow: Friedel-Crafts Acylation Approach
A logical approach to synthesizing the title compound is the Friedel-Crafts acylation of piperidine with 4-chlorobenzoyl chloride. This reaction couples the acyl group to the nitrogen atom of the piperidine ring, followed by rearrangement or, more directly, acylation at the 4-position if starting with a pre-functionalized piperidine. A common industrial route involves using a protected piperidine to direct the reaction.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | 53220-41-0 [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. ijert.org [ijert.org]
- 11. scispace.com [scispace.com]
- 12. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Molecular weight and formula of 4-(4-Chlorobenzoyl)Piperidine
An In-depth Technical Guide to 4-(4-Chlorobenzoyl)Piperidine: A Core Scaffold in Modern Drug Discovery
Introduction
This compound is a heterocyclic ketone that has emerged as a significant building block and key intermediate in the synthesis of complex pharmaceutical agents. Its structural motif, combining a piperidine ring with a substituted benzoyl group, positions it as a "privileged structure" in medicinal chemistry—a framework that is capable of binding to multiple biological targets.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical and physical properties of this compound, its synthesis, analytical characterization, applications, and safety protocols. The insights herein are grounded in established chemical principles and field-proven applications to facilitate its effective use in a research and development setting.
Core Chemical Identity
The fundamental identity of a compound is defined by its molecular structure, formula, and weight. These core attributes dictate its chemical behavior and stoichiometric relationships in reactions.
| Identifier | Value | Source |
| Molecular Formula | C₁₂H₁₄ClNO | [2][3][4][5] |
| Molecular Weight | 223.70 g/mol | [2][4] |
| IUPAC Name | (4-chlorophenyl)-piperidin-4-ylmethanone | [4] |
| CAS Number | 53220-41-0 | [3][4] |
| Synonyms | 4-(p-Chlorobenzoyl)piperidine, (4-Chlorophenyl)(piperidin-4-yl)methanone | [3][4] |
The structure consists of a piperidine ring acylated at the 4-position with a 4-chlorobenzoyl group. This combination of a flexible, basic heterocyclic amine and a rigid, aromatic ketone is crucial to its utility in medicinal chemistry.
Caption: Chemical structure of (4-chlorophenyl)-piperidin-4-ylmethanone.
Physicochemical Properties
The physical characteristics of a compound are critical for determining its handling, storage, and behavior in various solvents and reaction conditions.
| Property | Value | Source |
| Appearance | Yellow Solid | [3] |
| Melting Point | 60-63 °C | [3] |
| Solubility | Slightly soluble in water | [3] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | [3] |
Synthesis and Reaction Pathways
The synthesis of this compound is typically achieved via the acylation of a piperidine derivative. A common and logical approach is the Friedel-Crafts acylation of a suitably protected piperidine precursor, or more directly, the N-acylation followed by rearrangement or direct C-acylation strategies. However, the most straightforward laboratory and industrial synthesis involves the reaction of a piperidine Grignard reagent with 4-chlorobenzoyl chloride or the acylation of piperidine with 4-chlorobenzoyl chloride under specific conditions.
A highly plausible pathway is the Schotten-Baumann reaction between piperidine and 4-chlorobenzoyl chloride. To prevent N-acylation, the piperidine nitrogen must be protected, typically with a Boc (tert-butoxycarbonyl) group. The protected piperidine can then be subjected to a Friedel-Crafts-type acylation or converted into an organometallic reagent for reaction with the acid chloride, followed by deprotection.
Experimental Protocol: Two-Step Synthesis
Step 1: N-Boc Protection of Piperidine
-
Dissolve piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.
Step 2: Acylation and Deprotection
-
Prepare a solution of N-Boc-piperidine (1.0 eq) in an anhydrous solvent like THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Add a strong base such as sec-Butyllithium (s-BuLi, 1.1 eq) dropwise to deprotonate the 4-position, forming a lithiated intermediate.
-
In a separate flask, dissolve 4-chlorobenzoyl chloride (1.2 eq) in anhydrous THF.
-
Slowly add the 4-chlorobenzoyl chloride solution to the lithiated piperidine solution at -78 °C.
-
After the addition is complete, allow the reaction to stir for 1-2 hours at -78 °C.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
The crude N-Boc-4-(4-chlorobenzoyl)piperidine is then deprotected by dissolving it in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-3 hours.
-
Neutralize with a base (e.g., NaOH or NaHCO₃) and extract the final product, this compound.
-
Purify the final compound using column chromatography or recrystallization.
Caption: Synthetic workflow for this compound.
Analytical Characterization
Confirming the identity and purity of synthesized this compound requires a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorobenzoyl ring (typically in the 7.4-7.8 ppm range as two doublets), the proton at the 4-position of the piperidine ring (a multiplet around 3.0-3.5 ppm), and the piperidine ring methylene protons (in the 1.5-3.0 ppm range).[6] The NH proton will appear as a broad singlet.
-
¹³C NMR : The carbon spectrum will show a characteristic signal for the ketone carbonyl carbon (~198-205 ppm), signals for the aromatic carbons (128-140 ppm), and signals for the aliphatic carbons of the piperidine ring (25-55 ppm).
-
-
Infrared (IR) Spectroscopy : The IR spectrum should display a strong absorption band for the ketone carbonyl (C=O) stretch, typically around 1670-1690 cm⁻¹. Other notable peaks include the N-H stretch (around 3300-3400 cm⁻¹, often broad), C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹), and the C-Cl stretch (~700-800 cm⁻¹).[7][8]
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry in positive ion mode will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 224.7. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident, with a signal at m/z 226.7.
Caption: Analytical workflow for compound characterization.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for more complex molecules.[3][5]
-
Monoacylglycerol Lipase (MAGL) Inhibitors : Research has demonstrated that derivatives of this compound can act as potent and reversible inhibitors of monoacylglycerol lipase (MAGL).[9] MAGL is a therapeutic target for various conditions, including cancer and neurological disorders. The piperidine core acts as a scaffold, upon which further modifications are made to optimize binding affinity and selectivity for the enzyme's active site.[9]
-
Allosteric Modulators : Certain thiophene derivatives incorporating the this compound moiety have been identified as allosteric enhancers of the A1-adenosine receptor, presenting opportunities for developing treatments for cardiovascular diseases and pain.[3][5]
-
Neuropsychiatric Drug Scaffolds : The related 4-benzoylpiperidine fragment is a core component of several antipsychotic and neurological drugs.[1] The structure mimics aspects of butyrophenones, a well-known class of dopamine receptor antagonists. This makes this compound a valuable starting point for synthesizing new ligands for dopamine and serotonin receptors.
Safety and Handling
Understanding the hazard profile is essential for safe laboratory practice.
-
Hazard Classification : this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes serious eye irritation (Eye Irritation 2), and may cause respiratory irritation.[2][4][10]
-
GHS Pictogram : GHS07 (Exclamation Mark)
-
Signal Word : Warning
-
-
Precautionary Measures :
-
Handling : Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Avoid breathing dust and handle only in a well-ventilated area or chemical fume hood.[10]
-
Storage : Store in a tightly sealed container in a dry, cool, and dark place to prevent degradation.[3]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes.[10] If swallowed, rinse mouth and seek medical attention.[10] If inhaled, move to fresh air.
-
Conclusion
This compound is a compound of significant value to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its precise molecular weight of 223.70 g/mol and formula of C₁₂H₁₄ClNO are foundational to its use in synthesis. Beyond these basic identifiers, its utility is rooted in its versatile structure, which serves as a robust scaffold for creating novel therapeutic agents, from MAGL inhibitors to CNS-active compounds. A thorough understanding of its synthesis, analytical profile, and safety requirements enables researchers to leverage this important chemical intermediate to its full potential in the pursuit of new medicines.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 53220-41-0 [chemicalbook.com]
- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 9. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacopoeia.com [pharmacopoeia.com]
solubility of 4-(4-Chlorobenzoyl)Piperidine in water and organic solvents
An In-Depth Technical Guide to the Solubility Profile of 4-(4-Chlorobenzoyl)Piperidine
Executive Summary
This compound is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its solubility characteristics are a critical determinant of its utility, influencing reaction kinetics, purification efficiency, and the ultimate formulation of any derived API. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of this compound. While publicly available quantitative solubility data is scarce, this document outlines the fundamental principles governing its solubility, a strategic approach to solvent selection, and the definitive "gold standard" protocol for its experimental measurement.
Introduction: The Imperative of Solubility in Pharmaceutical Development
The solubility of a chemical compound is not merely a physical constant; it is a cornerstone of process chemistry and pharmaceutical science. For an intermediate like this compound, a thorough understanding of its solubility is essential for:
-
Process Optimization: Solubility in reaction solvents dictates concentration, which in turn affects reaction rates and throughput.
-
Purification and Isolation: Efficient purification, typically through crystallization, is fundamentally dependent on selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Formulation Development: Although an intermediate, its solubility provides insights into the properties that may be inherited by the final API, influencing aspects like dissolution rate and bioavailability.
This guide moves beyond simple data recitation to explain the causal relationships between molecular structure, solvent choice, and solubility, providing a robust intellectual toolkit for the laboratory professional.
Compound Profile: this compound
A foundational understanding of the molecule's physicochemical properties is the first step in analyzing its solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄ClNO | [1][2] |
| Molecular Weight | 223.70 g/mol | [1] |
| CAS Number | 53220-41-0 | [3] |
| Appearance | Off-white to yellow solid/powder | [1] |
| Melting Point | 60-63 °C | [3] |
| Structure | (4-chlorophenyl)-piperidin-4-ylmethanone | [2] |
Structural Analysis and Predicted Solubility Behavior: The molecule's structure is dichotomous, featuring two key domains that govern its solubility:
-
The Piperidine Ring: This saturated secondary amine is basic. The lone pair of electrons on the nitrogen atom can accept a proton, making its aqueous solubility highly dependent on pH.
-
The 4-Chlorobenzoyl Group: This portion of the molecule is large, rigid, and lipophilic ("fat-loving"). The chlorine atom further enhances its non-polar character. This group will dominate its solubility behavior in organic solvents and limit its solubility in water.
Based on this structure, we can predict that the compound will exhibit low intrinsic solubility in neutral water but will become significantly more soluble in acidic aqueous solutions due to the protonation of the piperidine nitrogen.
Aqueous Solubility Profile
The interaction of a pharmaceutical compound with water is of paramount importance. While vendor data qualitatively describes this compound as "slightly soluble in water," a more rigorous, quantitative understanding is required for development purposes.[3]
The Critical Influence of pH
As a basic compound, the solubility of this compound in water is governed by the Henderson-Hasselbalch equation. The piperidine moiety is expected to have a pKa in the range of 8-10.
-
At pH > pKa (Alkaline Conditions): The compound will exist predominantly in its neutral, free base form. Its solubility will be at its minimum, dictated by the lipophilic chlorobenzoyl group. This is known as the intrinsic solubility (S₀).
-
At pH < pKa (Acidic Conditions): The piperidine nitrogen will be protonated, forming a cationic piperidinium salt. This charged species is significantly more polar and will exhibit much higher aqueous solubility.
Therefore, creating a pH-solubility profile by measuring its solubility across a range of physiologically relevant pH values (e.g., pH 2 to pH 10) is a critical first step in its characterization.
Solubility in Organic Solvents: A Strategic Selection Framework
Effective process development hinges on identifying suitable organic solvents for reactions, extractions, and crystallizations. In the absence of specific published data for this compound, a logical, principle-driven approach to solvent screening is necessary. The guiding principle is "like dissolves like." Given the compound's aromatic, halogenated, and ketonic features, it is expected to be more soluble in moderately polar to polar aprotic solvents.
The following table provides a rational starting point for solvent screening, categorized by solvent class and typical application.
| Solvent Class | Representative Solvents | Typical Application | Rationale for this compound |
| Protic | Methanol, Ethanol, Isopropanol | Reactions, Recrystallization | The piperidine nitrogen can hydrogen-bond with the solvent's -OH group. Solubility is expected to be moderate to high. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reactions, HPLC Mobile Phase | The ketone's carbonyl group can interact via dipole-dipole forces. Good solubility is anticipated. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Extractions, Chromatography | The chlorobenzoyl group has a high affinity for chlorinated solvents. High solubility is likely. |
| Aromatic | Toluene, Xylene | Reactions, Recrystallization | The phenyl ring will interact favorably with aromatic solvents. Often used for crystallization. |
| Non-Polar | Hexane, Heptane | Anti-solvent for Crystallization | Low solubility is expected. Ideal for use as an "anti-solvent" to induce precipitation from a more soluble medium. |
Definitive Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The Shake-Flask method is universally recognized as the "gold standard" for determining thermodynamic equilibrium solubility. It is the most reliable method and the benchmark against which higher-throughput methods are measured.
Causality and Core Principles
The protocol is designed to ensure a true thermodynamic equilibrium is reached between the dissolved solute and the undissolved solid. This is achieved by:
-
Using an Excess of Solid: This ensures the solution becomes saturated, a prerequisite for measuring maximum solubility.
-
Prolonged Equilibration: Allowing sufficient time (typically 24-48 hours) with agitation ensures the dissolution process has reached its endpoint and is not kinetically limited.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant, defined temperature is critical for reproducibility.
-
Unambiguous Phase Separation: It is crucial to analyze only the liquid phase (supernatant) without any contamination from undissolved solid particles.
-
Solid-State Analysis: The solid material remaining after equilibration should be analyzed (e.g., by XRPD, DSC) to confirm that the compound has not changed its physical form (e.g., converted to a different polymorph or a solvate), which would alter its solubility.
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., buffered aqueous solution at a specific pH, or an organic solvent) in a sealed, inert vial. Rationale: Ensures saturation can be achieved.
-
Equilibration: Place the vials in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined time, typically 24-48 hours. Rationale: Allows the system to reach thermodynamic equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For rigorous separation, the supernatant should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed. Rationale: Prevents undissolved solid from artificially inflating the measured concentration.
-
Quantification: Accurately dilute the clarified supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Solid Phase Analysis: Recover the remaining solid from the vial after the experiment. Dry it and analyze its physical form using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Rationale: Verifies that the measured solubility corresponds to the initial solid form of the material.
Visualization of the Workflow
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
GHS Hazards: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2).[2]
-
Recommended Precautions:
-
Always handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Avoid creating and inhaling dust.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
Conclusion
While specific, quantitative solubility data for this compound is not prevalent in public literature, its molecular structure provides clear, actionable guidance for its characterization. Its solubility is expected to be low in neutral water but will increase significantly in acidic conditions. A range of common organic solvents, particularly polar aprotic and chlorinated solvents, are likely to be effective for solubilization. For definitive and reliable data, the Shake-Flask method stands as the required experimental approach. By following the principles and protocols outlined in this guide, researchers can systematically and accurately map the solubility profile of this important pharmaceutical intermediate, enabling robust and efficient process development.
References
4-(4-Chlorobenzoyl)Piperidine melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorobenzoyl)Piperidine: Melting and Boiling Point Analysis
Introduction to this compound
This compound is a heterocyclic ketone with the molecular formula C₁₂H₁₄ClNO.[1][2][3] It serves as a crucial intermediate and structural motif in medicinal chemistry and drug development. Its piperidine core and substituted benzoyl group make it a versatile building block for synthesizing a range of pharmacologically active compounds. For researchers and drug development professionals, a precise understanding of its fundamental physicochemical properties, such as melting and boiling points, is not merely academic. These parameters are critical indicators of material purity, stability, and identity, directly influencing reaction kinetics, formulation development, and quality control throughout the manufacturing process.
This guide provides a detailed examination of the melting and boiling points of this compound. Moving beyond a simple recitation of values, we will explore the underlying principles and experimental methodologies required for their accurate determination, offering field-proven insights into the interpretation of these essential data points.
Core Physicochemical Data
The fundamental physical properties of this compound are summarized below. This data serves as a baseline for identity and purity assessment in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 53220-41-0 | [1][2][4] |
| Molecular Formula | C₁₂H₁₄ClNO | [1][2][3] |
| Molecular Weight | 223.70 g/mol | [2][3] |
| Physical Form | Yellow Solid | [1][2] |
| Melting Point | 60 - 63°C | [1][2] |
| Boiling Point | Data not available; likely decomposes upon heating. |
Note on Boiling Point: An experimental boiling point for this compound at atmospheric pressure is not readily found in scientific literature. This often suggests that the compound may exhibit thermal instability and decompose at the high temperatures required for boiling. A predicted boiling point for a related but distinct compound, N-Acetyl-4-(4-chlorobenzoyl)-piperidine, is 443.5 ± 35.0 °C, which should not be used as a substitute for experimental data for the title compound.[5]
Melting Point Determination: A Methodological Deep Dive
The melting point is the most reliable and accessible indicator of purity for a crystalline solid. For a pure compound, the melting range—the span between the first appearance of liquid and complete liquefaction—is typically narrow, often within 0.5-1.0°C.[6] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[6][7]
Standard Protocol: Capillary Melting Point Determination
The capillary method is the gold standard for routine melting point analysis due to its accuracy and minimal sample requirement.
Experimental Rationale: This protocol is designed to ensure thermal equilibrium between the sample, the thermometer, and the heating medium. A slow heating rate near the melting point (~1-2°C per minute) is critical; heating too quickly will cause the thermometer reading to lag behind the true temperature of the sample, resulting in an erroneously wide and high melting range.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount on a clean, dry watch glass and crush it into a fine powder using a spatula.[8] This ensures uniform packing and efficient heat transfer.
-
Invert a capillary tube (sealed at one end) and press the open end into the powder.
-
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 2-3 mm is achieved.[7]
-
-
Apparatus Setup (Using a Mel-Temp Apparatus):
-
Insert the packed capillary tube into one of the sample slots in the heating block.
-
Place a calibrated thermometer or temperature probe into the designated port, ensuring the bottom of the bulb is aligned with the sample in the capillary.
-
-
Measurement:
-
Rapid Preliminary Run: Heat the block rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.[6]
-
Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point. Begin heating again, but at a much slower rate (1-2°C per minute) once you are within 10-15°C of the expected melting point.
-
Record T₁: Note the temperature at which the first droplet of liquid becomes visible.
-
Record T₂: Note the temperature at which the last solid crystal melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
Self-Validating System & Interpretation
The protocol's trustworthiness comes from its internal validation check: the melting range. A sharp range (e.g., 60.5 - 61.5°C) provides high confidence in the sample's purity. A broad range (e.g., 58 - 62°C) is a definitive indicator of impurities and suggests that the material should be subjected to further purification, such as recrystallization, before use in sensitive applications.
Workflow Visualization: Melting Point Determination```dot
Boiling Point Analysis: Challenges and Methodologies
As previously noted, an experimentally determined boiling point for this compound is elusive. This is common for complex organic molecules which may possess functional groups susceptible to thermal degradation. The energy required to overcome intermolecular forces and transition to the gas phase can exceed the energy threshold for bond cleavage, leading to decomposition rather than boiling.
Addressing Thermal Instability
To assess thermal stability, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable. TGA measures changes in mass as a function of temperature, providing a clear decomposition temperature. DSC detects heat flow changes, which can reveal exothermic decomposition events. These analyses would authoritatively determine the temperature ceiling above which the compound cannot be heated without degradation.
Standard Protocol: Micro Boiling Point Determination
Should a boiling point determination be necessary, for instance under vacuum, the micro capillary method is a suitable approach for determining an approximate value with a minimal amount of substance.
Experimental Rationale: This method defines the boiling point as the temperature where the liquid's vapor pressure equals the external (atmospheric) pressure. A[9]s the sample is heated, air expands and exits the small capillary. At the boiling point, the tube fills with vapor. Upon cooling, the vapor pressure drops, and the liquid is drawn back into the capillary. This event provides a precise and observable endpoint.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Place a few drops of this compound into a small fusion or test tube.
-
Take a standard melting point capillary tube and seal one end. Place this small capillary into the fusion tube with its open end down. [10] * Attach the fusion tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
[9]2. Measurement:
- Heat the bath gently. Observe the inner capillary. A stream of bubbles will emerge as trapped air expands.
- Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end. This indicates the sample has reached its boiling point and the tube is filled with vapor. [9] * Remove the heat source and allow the bath to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the inner capillary. Record this temperature.
Workflow Visualization: Micro Boiling Point Determination
Caption: Workflow for Micro Capillary Boiling Point Determination.
Conclusion
The physical constants of this compound are foundational to its application in scientific research and development. The melting point is well-defined at 60-63°C , serving as a robust benchmark for purity. A[1][2] sharp melting range within this window is indicative of a high-purity sample, whereas significant deviation signals the presence of contaminants. The absence of a reported boiling point strongly suggests thermal decomposition at atmospheric pressure, a critical consideration for any process involving high temperatures. For any determination of its boiling behavior, methods that can operate under reduced pressure or specialized thermal analysis techniques like TGA and DSC are highly recommended. The rigorous application of the protocols detailed in this guide will ensure the generation of accurate, reliable, and interpretable data for this important chemical intermediate.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 53220-41-0 [chemicalbook.com]
- 5. N-ACETYL-4-(4-CHLOROBENZOYL)-PIPERIDINE | 59084-15-0 [m.chemicalbook.com]
- 6. almaaqal.edu.iq [almaaqal.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. davjalandhar.com [davjalandhar.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
Mechanism of action of 4-(4-Chlorobenzoyl)Piperidine derivatives
An In-depth Technical Guide to the Mechanism of Action of 4-(4-Chlorobenzoyl)Piperidine Derivatives
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the mechanism of action of this compound derivatives, with a primary focus on their role as inhibitors of monoacylglycerol lipase (MAGL). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, experimental methodologies, and the therapeutic potential of this chemical scaffold.
Introduction: The Therapeutic Promise of the this compound Scaffold
The piperidine ring is a prevalent motif in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable pharmacokinetic properties and synthetic tractability.[1][2] The this compound core has emerged as a particularly interesting scaffold, with derivatives demonstrating a range of biological activities.[3][4] This guide will delve into the primary mechanism of action identified for this class of compounds: the potent and selective inhibition of monoacylglycerol lipase (MAGL).[3]
Monoacylglycerol lipase is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the levels of 2-AG are elevated, leading to a range of potential therapeutic effects in conditions such as cancer, neuroinflammation, and pain.[3] Many early MAGL inhibitors exhibited an irreversible mechanism of action, which raised concerns about potential side effects.[3] The development of reversible inhibitors based on the this compound scaffold represents a significant advancement in the field.[3]
Core Mechanism of Action: Reversible Inhibition of Monoacylglycerol Lipase (MAGL)
The primary mechanism of action for this compound derivatives is the reversible inhibition of MAGL.[3] This was elucidated through a structural optimization study starting from the lead compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (CL6a).[3]
From Lead Compound to Potent Inhibitor: A Structure-Activity Relationship (SAR) Journey
The development of potent and selective MAGL inhibitors from the this compound scaffold followed a systematic SAR study. The initial lead compound, CL6a, demonstrated a reversible mechanism of MAGL inhibition with a Ki of 8.6 μM.[3] Through structural modifications, a significantly more potent and selective inhibitor, compound 17b , was developed with a Ki of 0.65 μM.[3]
| Compound | Ki (μM) for MAGL Inhibition |
| (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (CL6a) | 8.6 |
| 17b (Optimized derivative) | 0.65 |
Table 1: Inhibitory potency of a lead this compound derivative and its optimized analogue against monoacylglycerol lipase (MAGL).[3]
The key structural modifications leading to this enhanced potency involved exploring the substitution patterns on the benzoyl and piperidine rings. This optimization process highlights the importance of subtle structural changes in achieving high-affinity binding to the target enzyme.
Molecular Interactions within the MAGL Active Site
Modeling studies have provided valuable insights into the binding mode of these reversible inhibitors within the MAGL active site.[3] A key finding was that the binding of the optimized compound, 17b , displaces a structural water molecule and forms hydrogen bonds that mimic the interactions of this water molecule.[3] This discovery of a new key anchoring point is crucial for the rational design of future MAGL inhibitors.[3]
Below is a diagram illustrating the proposed binding of a this compound derivative within the MAGL active site.
Caption: Proposed binding of a this compound derivative in the MAGL active site.
Broader Pharmacological Context of Piperidine Derivatives
While MAGL inhibition is the most clearly defined mechanism for the this compound scaffold, it is important to recognize that piperidine derivatives, in general, exhibit a wide range of pharmacological activities. This broader context is crucial for understanding potential off-target effects and for the future development of new therapeutic agents based on this versatile scaffold.
Other reported activities for various piperidine derivatives include:
-
Anticancer Properties: Some piperazine derivatives, which are structurally related, have been shown to inhibit microtubule synthesis, cell cycle progression, and angiogenesis, and to induce apoptosis.[4]
-
Analgesic and Opioid Receptor Activity: Certain 4,4-disubstituted piperidines exhibit potent analgesic properties and show high affinity for opioid binding sites.[5]
-
Serotonin Antagonism: Some piperidine analogues demonstrate serotonin antagonistic effects.[5]
-
Acetylcholinesterase (AChE) Inhibition: Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been identified as potent AChE inhibitors, with potential applications in the treatment of Alzheimer's disease.[6]
Experimental Protocols for Assessing MAGL Inhibition
The determination of MAGL inhibitory activity is a critical step in the evaluation of this compound derivatives. A standard experimental workflow is outlined below.
Caption: Experimental workflow for assessing MAGL inhibition by this compound derivatives.
A detailed protocol for a fluorogenic MAGL activity assay is as follows:
-
Reagents and Materials:
-
Purified human MAGL enzyme
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Fluorogenic MAGL substrate (e.g., a substrate that releases a fluorescent product upon cleavage)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
96-well microplate (black, for fluorescence measurements)
-
Microplate reader with fluorescence detection capabilities
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a small volume of each compound dilution to the wells of the microplate. Include control wells with solvent only (for 100% activity) and wells with a known potent MAGL inhibitor (for 0% activity).
-
Add the MAGL enzyme solution to all wells and incubate for a specified period at a controlled temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using the microplate reader. The rate of fluorescence increase is proportional to the MAGL activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percentage of MAGL inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Conclusion and Future Directions
This compound derivatives represent a promising class of reversible MAGL inhibitors.[3] The detailed understanding of their mechanism of action, particularly the key interactions within the MAGL active site, provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area should focus on:
-
Expanding the SAR: Synthesizing and testing a broader range of derivatives to further refine the understanding of the structural requirements for optimal MAGL inhibition.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of the most potent inhibitors in relevant animal models of disease, such as cancer and neuroinflammation.
-
Selectivity Profiling: Assessing the selectivity of these compounds against other serine hydrolases and a broader panel of receptors and enzymes to identify any potential off-target effects.
By continuing to explore the rich pharmacology of the this compound scaffold, the scientific community can unlock new therapeutic opportunities for a variety of challenging diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-(4-Chlorobenzoyl)Piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Key Features
4-(4-Chlorobenzoyl)piperidine possesses a well-defined structure comprising a piperidine ring acylated at the 4-position with a 4-chlorobenzoyl group. This structure gives rise to distinct spectroscopic signatures.
Molecular Formula: C₁₂H₁₄ClNO[1]
Molecular Weight: 223.70 g/mol [1]
CAS Number: 53220-41-0[1]
The key structural components to consider for spectroscopic analysis are:
-
4-Chlorophenyl group: A para-substituted aromatic ring that will exhibit characteristic signals in both NMR and IR spectroscopy.
-
Ketone carbonyl group: A strong chromophore in IR spectroscopy and an influential electron-withdrawing group affecting the chemical shifts of adjacent nuclei in NMR.
-
Piperidine ring: A saturated heterocyclic amine that, in its chair conformation, will display distinct proton and carbon environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) in ppm relative to a standard solvent like CDCl₃ are as follows:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H-2', H-6' (Aromatic) | 7.8 - 8.0 | Doublet | 2H | Protons ortho to the carbonyl group, deshielded. |
| H-3', H-5' (Aromatic) | 7.4 - 7.6 | Doublet | 2H | Protons meta to the carbonyl group. |
| H-4 (Piperidine) | 3.2 - 3.5 | Multiplet | 1H | Methine proton alpha to the carbonyl group, deshielded. |
| H-2, H-6 (Piperidine, axial & equatorial) | 2.8 - 3.2 | Multiplets | 4H | Protons on the carbons adjacent to the nitrogen. |
| H-3, H-5 (Piperidine, axial & equatorial) | 1.7 - 2.1 | Multiplets | 4H | Protons on the carbons beta to the nitrogen. |
| N-H (Piperidine) | 1.5 - 2.5 | Broad singlet | 1H | Chemical shift can vary with concentration and solvent. |
Causality of Predictions: The aromatic protons ortho to the electron-withdrawing carbonyl group are expected to be the most downfield. The methine proton on the piperidine ring, also alpha to the carbonyl, will be significantly deshielded compared to a simple piperidine ring. The piperidine ring protons will likely show complex splitting patterns due to axial and equatorial environments and coupling to each other.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will reveal the number of unique carbon environments.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O (Ketone) | 198 - 202 | The carbonyl carbon is highly deshielded. |
| C-1' (Aromatic) | 135 - 138 | Quaternary carbon attached to the carbonyl group. |
| C-4' (Aromatic) | 138 - 141 | Quaternary carbon bearing the chlorine atom. |
| C-2', C-6' (Aromatic) | 129 - 131 | Carbons ortho to the carbonyl group. |
| C-3', C-5' (Aromatic) | 128 - 130 | Carbons meta to the carbonyl group. |
| C-4 (Piperidine) | 45 - 50 | Methine carbon alpha to the carbonyl group. |
| C-2, C-6 (Piperidine) | 42 - 46 | Carbons adjacent to the nitrogen. |
| C-3, C-5 (Piperidine) | 28 - 32 | Carbons beta to the nitrogen. |
Trustworthiness of Predictions: These predictions are based on established chemical shift increments and data from analogous structures containing 4-chlorobenzoyl and piperidine moieties. For instance, the chemical shifts of the aromatic carbons in (4-chlorophenyl)(phenyl)methanone provide a good reference for the benzoyl portion of the molecule.[2]
Experimental Protocol for NMR Data Acquisition
A self-validating NMR experiment requires careful sample preparation and instrument setup.
Workflow for NMR Analysis
Caption: Standard workflow for acquiring high-quality NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a few key absorptions.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Piperidine) | 3300 - 3400 | Medium, broad | Characteristic of a secondary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | |
| C=O Stretch (Ketone) | 1670 - 1690 | Strong, sharp | Conjugation with the aromatic ring lowers the frequency. |
| C=C Stretch (Aromatic) | 1580 - 1600 | Medium to Strong | |
| C-N Stretch (Piperidine) | 1180 - 1250 | Medium | |
| C-Cl Stretch | 700 - 800 | Strong |
Authoritative Grounding: The position of the carbonyl stretch is a key diagnostic peak. In a similar molecule, 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine, the carbonyl stretch was observed at 1636 cm⁻¹, which supports the predicted range.[3]
Experimental Protocol for IR Data Acquisition
Workflow for ATR-FTIR Analysis
References
Methodological & Application
The Versatile Scaffolding of 4-(4-Chlorobenzoyl)piperidine: A Gateway to Novel Heterocyclic Entities
Introduction: The Strategic Importance of the Piperidine Motif
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to optimize interactions with biological targets, thereby enhancing potency and selectivity while maintaining favorable physicochemical properties such as aqueous solubility. Within this important class of building blocks, 4-(4-chlorobenzoyl)piperidine emerges as a particularly valuable synthon for the construction of diverse and complex heterocyclic systems.
This technical guide provides an in-depth exploration of this compound as a versatile starting material for the synthesis of novel heterocyclic compounds. We will delve into key reaction pathways, providing detailed, field-proven protocols and explaining the causality behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
The unique structural features of this compound, namely the reactive ketone carbonyl group and the secondary amine, offer two orthogonal points for chemical modification. This dual reactivity allows for its participation in a variety of cyclization and multicomponent reactions, leading to the generation of fused, spirocyclic, and other complex heterocyclic architectures. The presence of the 4-chlorophenyl moiety also provides a handle for further derivatization and can contribute to the pharmacological activity of the final compounds.[3][4]
Application I: Synthesis of Thieno[2,3-d]pyrimidines via the Gewald Reaction
The Gewald three-component reaction is a powerful and convergent method for the synthesis of highly substituted 2-aminothiophenes.[4][5] This reaction is particularly well-suited for the utilization of cyclic ketones like this compound, leading to the formation of thiophene rings fused to the piperidine core. These resulting thieno[2,3-d]pyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
Causality and Mechanistic Insights
The Gewald reaction proceeds through a cascade of reactions, beginning with a Knoevenagel condensation between the ketone (this compound) and an active methylene nitrile (e.g., malononitrile), catalyzed by a base.[4] The resulting electron-deficient alkene then undergoes a Michael addition with elemental sulfur, followed by intramolecular cyclization and tautomerization to afford the 2-aminothiophene. The choice of a base is critical; a weak base like morpholine or piperidine is often sufficient to catalyze the initial condensation without promoting self-condensation of the ketone.
Detailed Experimental Protocol: Synthesis of a 2-Aminothiophene Derivative
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| This compound | 223.70 | 2.24 g | 10 mmol |
| Malononitrile | 66.06 | 0.66 g | 10 mmol |
| Elemental Sulfur | 32.07 | 0.32 g | 10 mmol |
| Morpholine | 87.12 | 0.87 mL | 10 mmol |
| Ethanol | - | 30 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.24 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (30 mL).
-
Stir the mixture to ensure homogeneity.
-
Add morpholine (0.87 mL, 10 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from ethanol or a suitable solvent system to afford the pure 2-aminothiophene derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: Construction of Spiro-Heterocycles via [3+2] Cycloaddition
The ketone functionality of this compound serves as an excellent electrophilic partner in cycloaddition reactions, enabling the synthesis of spirocyclic systems. Spiro-piperidines are gaining increasing attention in drug discovery as they introduce three-dimensionality and structural rigidity, which can lead to improved binding affinity and selectivity.[6][7] A particularly elegant approach is the [3+2] cycloaddition reaction with azomethine ylides to construct spiro-pyrrolidines.
Causality and Mechanistic Insights
This transformation is a one-pot, three-component reaction involving this compound, an α-amino acid (such as sarcosine or proline), and an isatin derivative. The α-amino acid and isatin condense in situ to form an azomethine ylide, a 1,3-dipole. The this compound then acts as the dipolarophile, with the ketone carbonyl group undergoing a [3+2] cycloaddition with the azomethine ylide to furnish the spiro-oxazolidine-pyrrolidine scaffold. The reaction is often carried out in a protic solvent like methanol or ethanol at reflux to facilitate both the formation of the ylide and the subsequent cycloaddition.
Detailed Experimental Protocol: Synthesis of a Spiro-oxazolidine-pyrrolidine Derivative
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| This compound | 223.70 | 2.24 g | 10 mmol |
| Isatin | 147.13 | 1.47 g | 10 mmol |
| Sarcosine (N-methylglycine) | 89.09 | 0.89 g | 10 mmol |
| Methanol | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (2.24 g, 10 mmol), isatin (1.47 g, 10 mmol), sarcosine (0.89 g, 10 mmol), and methanol (50 mL).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 8-12 hours.
-
Monitor the disappearance of the starting materials by TLC (e.g., ethyl acetate/hexane, 1:1).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product may precipitate upon cooling or after partial solvent removal. If not, the product can be purified directly by column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexane to isolate the pure spiro-oxazolidine-pyrrolidine derivative.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Application III: Synthesis of Fused Pyrimidines
The ketone moiety of this compound can also be utilized in condensation reactions with dinucleophiles to construct fused heterocyclic systems. For example, reaction with guanidine or thiourea can lead to the formation of pyrido[4,3-d]pyrimidines, a class of compounds with a wide range of biological activities.[1]
Causality and Mechanistic Insights
This transformation typically proceeds via an initial condensation of the ketone with the dinucleophile (e.g., guanidine) to form an intermediate, which then undergoes intramolecular cyclization and dehydration to afford the fused pyrimidine ring. The reaction is usually carried out under basic conditions to facilitate the nucleophilic attack of the guanidine on the carbonyl carbon. The choice of base and solvent can influence the reaction rate and yield.
Detailed Experimental Protocol: Synthesis of a Pyrido[4,3-d]pyrimidine Derivative
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| This compound | 223.70 | 2.24 g | 10 mmol |
| Guanidine Hydrochloride | 95.53 | 1.43 g | 15 mmol |
| Sodium Ethoxide | 68.05 | 1.02 g | 15 mmol |
| Absolute Ethanol | - | 40 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add absolute ethanol (40 mL) and sodium ethoxide (1.02 g, 15 mmol).
-
Stir the mixture until the sodium ethoxide is completely dissolved.
-
Add guanidine hydrochloride (1.43 g, 15 mmol) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (2.24 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of acetic acid in water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired pyrido[4,3-d]pyrimidine derivative.
-
Characterize the final compound by spectroscopic methods.
Conclusion
This compound has proven to be a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its dual reactivity allows for the construction of fused, spirocyclic, and other complex molecular architectures through well-established and reliable synthetic methodologies. The protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this strategic starting material, paving the way for the discovery of novel therapeutic agents and other functional molecules.
References
- 1. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene synthesis [organic-chemistry.org]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. bepls.com [bepls.com]
Application Notes and Protocols: A Guide to the Synthesis of 4-(4-Chlorobenzoyl)Piperidine and its N-Alkyl Derivatives
Authored by: A Senior Application Scientist
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its derivatives are crucial in the development of therapeutic agents, particularly those targeting the central nervous system. Among these, the 4-aroylpiperidine substructure is of significant interest. This guide provides a detailed, two-part experimental protocol for the synthesis of the key intermediate, 4-(4-Chlorobenzoyl)Piperidine, via a Friedel-Crafts acylation, followed by the synthesis of its functionalized derivatives through N-alkylation.
This document is designed for researchers and scientists in drug discovery and organic synthesis. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring a reproducible and adaptable workflow.
Overall Synthetic Workflow
The synthesis is approached in two main stages: first, the construction of the core this compound scaffold, and second, the diversification of this core through modification of the piperidine nitrogen.
Caption: Overall workflow for the synthesis of the core scaffold and its subsequent N-alkylation.
Part 1: Synthesis of the Core Scaffold: this compound Hydrochloride
The cornerstone of this synthesis is the Friedel-Crafts acylation, a powerful C-C bond-forming reaction developed in 1877.[2] This reaction facilitates the attachment of an acyl group to an aromatic ring.
Mechanistic Principle: Friedel-Crafts Acylation
The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, leading to the formation of a highly electrophilic acylium ion.[3] This ion is then attacked by the electron-rich aromatic ring (chlorobenzene) to form the aryl ketone.
A critical consideration is the basicity of the piperidine nitrogen. The nitrogen lone pair would readily coordinate with the Lewis acid catalyst (AlCl₃), rendering it inactive. To circumvent this, the nitrogen must be protected with an electron-withdrawing group, such as an acetyl group. This temporary "masking" of the nitrogen's basicity allows the Friedel-Crafts reaction to proceed as intended. The protecting group is then removed in a subsequent hydrolysis step.
Caption: Simplified mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Part 1
Materials and Reagents
| Reagent/Material | Grade | Notes |
| Piperidine-4-carboxylic acid | ≥98% | Starting material |
| Acetyl chloride | ≥99% | Acylating agent for protection |
| Thionyl chloride (SOCl₂) | ≥99% | For acyl chloride formation |
| Aluminum chloride (AlCl₃), anhydrous | ≥99.9% | Lewis acid catalyst |
| Chlorobenzene | Anhydrous, ≥99.8% | Aromatic substrate and solvent |
| Dichloromethane (DCM), anhydrous | ACS Grade | Solvent |
| Hydrochloric acid (HCl), concentrated | 37% | For hydrolysis and salt formation |
| Diethyl ether | ACS Grade | For precipitation/washing |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous soln. | For neutralization |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | Drying agent |
Step-by-Step Procedure
Step 1.1: N-Acetylation of Piperidine-4-carboxylic acid
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Acetylpiperidine-4-carboxylic acid as a solid.
Step 1.2: Friedel-Crafts Acylation
-
Safety Note: This step should be performed in a well-ventilated fume hood as HCl gas is evolved.
-
In a separate, dry, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add anhydrous aluminum chloride (3.0 eq) to anhydrous chlorobenzene.
-
Cool the mixture to 0-5 °C.
-
Meanwhile, dissolve the N-Acetylpiperidine-4-carboxylic acid from the previous step in a minimal amount of anhydrous DCM and add thionyl chloride (1.5 eq). Gently reflux for 1 hour to form the acyl chloride in situ. Remove the solvent and excess SOCl₂ under reduced pressure.
-
Dissolve the resulting crude N-Acetyl-4-piperidinecarbonyl chloride in anhydrous chlorobenzene.
-
Add this solution dropwise to the stirred AlCl₃/chlorobenzene slurry, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction to 60-70 °C and maintain for 3-5 hours. Monitor progress by TLC.
Step 1.3: Work-up and Hydrolysis (Deprotection)
-
Cool the reaction mixture to room temperature, then pour it cautiously onto crushed ice mixed with concentrated HCl.
-
Transfer the mixture to a round-bottom flask and heat to reflux (approx. 100-110 °C) for 8-12 hours to hydrolyze the acetyl protecting group.
-
After cooling, separate the aqueous layer. Wash the organic (chlorobenzene) layer with water to extract any remaining product salt.
-
Combine all aqueous layers. Make the solution basic (pH > 10) by the slow addition of a concentrated NaOH or KOH solution while cooling in an ice bath.
-
Extract the liberated free base into DCM (3 x volume).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude free base of this compound.
Step 1.4: Purification and Salt Formation
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
For long-term storage and easier handling, dissolve the purified free base in diethyl ether and add a solution of HCl in isopropanol or ether dropwise until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield pure this compound hydrochloride.
Part 2: Synthesis of N-Alkyl-4-(4-Chlorobenzoyl)Piperidine Derivatives
With the core scaffold in hand, derivatization can be readily achieved at the secondary amine. N-alkylation is a fundamental transformation that proceeds via a nucleophilic substitution mechanism, where the piperidine nitrogen attacks an electrophilic alkyl halide.[4]
Experimental Protocol: Part 2
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound HCl | Synthesized in Part 1 | Starting material |
| Alkyl Halide (e.g., Benzyl Bromide) | ≥98% | Alkylating agent |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Base |
| N,N-Dimethylformamide (DMF), anhydrous | ACS Grade | Solvent |
| Ethyl Acetate | ACS Grade | Extraction solvent |
| Water | Deionized | For work-up |
| Brine | Saturated aqueous soln. | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Drying agent |
Step-by-Step Procedure
-
Free Base Liberation: In a flask, dissolve this compound HCl (1.0 eq) in water and add a saturated solution of NaHCO₃ or K₂CO₃ until the solution is basic (pH ~9-10). Extract the free base into ethyl acetate or DCM, dry the organic layer over Na₂SO₄, and concentrate to obtain the free amine.
-
Reaction Setup: To a stirred solution of the this compound free base (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 eq).[5][6]
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture at room temperature.[5]
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, the mixture may be gently heated to 50-60 °C.[5]
-
Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.[5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated derivative.
Quantitative Data and Characterization
The following table summarizes typical characterization data for the core scaffold and a representative derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Expected Yield (%) |
| This compound | C₁₂H₁₄ClNO | 223.70[7][8] | Solid | 60-75% (from Part 1) |
| 1-Benzyl-4-(4-chlorobenzoyl)piperidine | C₁₉H₂₀ClNO | 313.82 | Solid | 80-95% (from Part 2) |
Spectroscopic Data for this compound:
-
¹H NMR: Chemical shifts will be characteristic of the piperidine ring protons and the disubstituted aromatic ring.
-
IR (cm⁻¹): Peaks expected for N-H stretching (secondary amine, ~3300), C-H stretching (~2850-3000), C=O stretching (ketone, ~1675), and C-Cl stretching (~700-800).[9]
-
Mass Spec (m/z): Molecular ion peak corresponding to the molecular weight (223.70).
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle with extreme care under anhydrous conditions.
-
Chlorobenzene and DMF are hazardous solvents. Avoid inhalation and skin contact.
-
Concentrated acids and bases are highly corrosive. Handle with caution.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. ijert.org [ijert.org]
Application Notes and Protocols: The Strategic Role of 4-(4-Chlorobenzoyl)piperidine in the Synthesis of Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors
Introduction: Targeting Monoacylglycerol Lipase (MAGL) in Modern Therapeutics
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] The enzymatic hydrolysis of 2-AG by MAGL not only terminates its signaling but also contributes to the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[4] Consequently, MAGL has emerged as a significant therapeutic target for a range of pathological conditions, including neurodegenerative diseases, inflammation, pain, and cancer.[5][6][7][8][9][10][11][12][13]
While early research focused on irreversible MAGL inhibitors, concerns over potential side effects due to a permanent blockade of the enzyme have shifted attention towards the development of reversible inhibitors.[5][6][7][8][14] Reversible inhibitors offer a more controlled and transient modulation of MAGL activity, which may lead to improved safety profiles in therapeutic applications.[9] Within this context, derivatives of 4-(4-chlorobenzoyl)piperidine have been identified as a promising scaffold for the design of potent, selective, and reversible MAGL inhibitors.[5][6][7][8]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of advanced MAGL inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the structure-activity relationships that govern the potency of its derivatives.
The this compound Scaffold: A Privileged Structure for MAGL Inhibition
The this compound moiety serves as a crucial building block in a class of reversible MAGL inhibitors. Its significance lies in its ability to provide a rigid core that can be systematically modified to optimize interactions with the MAGL active site.
Structural and Mechanistic Rationale
Structure-activity relationship (SAR) studies have revealed that the this compound core optimally positions key pharmacophoric features within the MAGL binding pocket. Molecular modeling studies suggest that derivatives of this scaffold can establish critical hydrogen bond networks with active site residues, such as Glu53 and His272.[10] The piperidine ring itself is often directed towards an open cavity of the enzyme, allowing for further substitutions to enhance potency and selectivity.[2] The 4-chlorobenzoyl group plays a significant role in anchoring the molecule within a hydrophobic pocket of the enzyme.
A notable example of a lead compound from this class is (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (CL6a), which demonstrated reversible MAGL inhibition with a Ki of 8.6 μM.[5][6][7][8] This compound served as a starting point for extensive structural optimization, leading to the development of significantly more potent inhibitors.[5][6][7][8]
Synthetic Workflow for this compound-Based MAGL Inhibitors
The general synthetic strategy for this class of inhibitors involves the acylation of the this compound core with various substituted benzoic acids. This approach allows for the systematic exploration of the chemical space around the core scaffold to identify derivatives with improved inhibitory activity.
Caption: General synthetic workflow for 4-chlorobenzoylpiperidine-based MAGL inhibitors.
Detailed Synthetic Protocol: General Procedure for Amide Coupling
The following protocol is a generalized procedure for the synthesis of this compound derivatives, based on established methods.[9][12] Researchers should adapt this protocol based on the specific substituted benzoic acid used.
Materials and Reagents
-
This compound hydrochloride
-
Substituted benzoic acid of choice
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) and this compound hydrochloride (1.1 eq) in dry DMF.
-
Base Addition: To the solution, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the final pure MAGL inhibitor.
Structure-Activity Relationship (SAR) and Optimization
The development of potent MAGL inhibitors from the this compound scaffold has been guided by extensive SAR studies. These studies have provided valuable insights into the key structural features required for high-affinity binding.
| Compound ID | Modifications from Lead (CL6a) | Ki (μM) | Fold Improvement |
| CL6a | Lead Compound | 8.6 | 1x |
| 17b | Optimization of substituents | 0.65 | ~13x |
Data synthesized from literature.[5][6][7][8]
Key Insights from SAR Studies:
-
Substitution on the Benzoyl Moiety: Modifications to the benzoyl group attached to the piperidine nitrogen are crucial for potency. The introduction of specific substituents can enhance interactions with the MAGL active site.
-
Role of the 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group at the 4-position of the piperidine ring is a key feature for potent inhibition. It is believed to occupy a hydrophobic pocket in the enzyme.
-
Piperidine Ring Conformation: The stereochemistry and substitution on the piperidine ring can influence the overall conformation of the inhibitor and its fit within the binding site.
Biological Evaluation of Synthesized Inhibitors
Once synthesized and purified, the inhibitory activity of the novel this compound derivatives against MAGL should be determined using established biochemical assays.
Protocol: In Vitro MAGL Inhibition Assay
This protocol describes a common method for assessing the inhibitory potency of compounds against recombinant human MAGL.
Materials:
-
Recombinant human MAGL enzyme
-
4-Nitrophenylacetate (4-NPA) or other suitable fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
Enzyme Addition: Add the MAGL enzyme to all wells except the no-enzyme control.
-
Pre-incubation: Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate (4-NPA) to all wells.
-
Data Acquisition: Measure the increase in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The Endocannabinoid Signaling Pathway
The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway and the mechanism of action of MAGL inhibitors.
Caption: MAGL's role in endocannabinoid signaling and the action of its inhibitors.
Conclusion and Future Directions
This compound has proven to be an invaluable starting point for the development of a new generation of reversible MAGL inhibitors. The synthetic accessibility and the well-defined structure-activity relationships of its derivatives make this scaffold highly attractive for medicinal chemists. Future research in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these inhibitors to enhance their therapeutic potential. This includes optimizing metabolic stability, oral bioavailability, and brain penetrability for neurological indications. The protocols and insights provided in these application notes offer a solid foundation for researchers to build upon in their quest to develop novel and effective MAGL-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 4. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors [air.unimi.it]
- 5. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Structural Optimization of 4âChlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. [PDF] Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
- 13. researchgate.net [researchgate.net]
- 14. Insight into the Inhibitory Mechanism of Aryl Formyl Piperidine Derivatives on Monoacylglycerol Lipase through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 4-(4-Chlorobenzoyl)piperidine
Abstract
This document provides a comprehensive technical guide for the synthesis of 4-(4-Chlorobenzoyl)piperidine, a key intermediate in the development of various pharmaceutical agents.[1] The primary focus is on the prevalent and robust Friedel-Crafts acylation pathway. We will delve into the mechanistic underpinnings of this reaction, explore various catalytic systems, and detail optimized reaction conditions. This guide is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and actionable, step-by-step laboratory protocols.
Introduction: The Significance of this compound
The piperidine moiety is a foundational scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[2] Its C-4 substituted derivatives are particularly valuable. This compound serves as a critical building block for synthesizing a range of pharmacologically active molecules, including allosteric enhancers for adenosine receptors and other CNS-targeting agents.[1] The synthesis of this intermediate with high purity and yield is therefore a crucial step in many drug discovery pipelines. The most direct and industrially scalable method for its preparation is the Friedel-Crafts acylation, a classic yet powerful carbon-carbon bond-forming reaction.[3]
The Core Synthetic Strategy: Friedel-Crafts Acylation
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[4][5] In the context of our target molecule, this involves reacting a derivative of piperidine-4-carboxylic acid with chlorobenzene.
The Reaction Mechanism: A Step-by-Step Analysis
The reaction proceeds through the formation of a highly reactive acylium ion, which then acts as the electrophile.[4][6]
-
Generation of the Acylium Ion: A strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃), coordinates to the chlorine atom of an acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[6]
-
Electrophilic Attack: The electron-rich aromatic ring (chlorobenzene) attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[3][4]
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[4]
-
Product-Catalyst Complexation: A crucial aspect of Friedel-Crafts acylation is that the product, an aryl ketone, is a Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[3] Because of this, the reaction is not truly catalytic and requires at least a stoichiometric amount of the Lewis acid. The desired ketone is liberated from this complex during aqueous workup.[3]
Caption: Figure 1: Mechanism of Friedel-Crafts Acylation.
The Critical Role of Piperidine Nitrogen Protection
The piperidine nitrogen is basic and would readily react with the Lewis acid catalyst, rendering it inactive. Therefore, the nitrogen atom must be protected with an electron-withdrawing group prior to the acylation step. Common protecting groups include Acetyl (Ac) and tert-Butoxycarbonyl (Boc). The synthesis typically starts with a protected piperidine-4-carboxylic acid, which is then converted to its acyl chloride for the Friedel-Crafts reaction.[7][8]
Catalysts and Reaction Conditions
The choice of catalyst and conditions is paramount for achieving high yields and purity.
Catalytic Systems
-
Traditional Lewis Acids: Aluminum trichloride (AlCl₃) is the most widely used catalyst due to its high activity and low cost.[3][9] Other Lewis acids like ferric chloride (FeCl₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) are also effective.[10][11] As noted, a stoichiometric amount is generally required.[3]
-
Solid Acid Catalysts: To address the environmental and separation issues associated with traditional Lewis acids, research has focused on heterogeneous solid acid catalysts. These include zeolites, sulfated zirconia, and heteropoly acids supported on metal oxides.[11] These catalysts offer advantages like easier separation, potential for regeneration, and reduced corrosive waste.[11]
-
Green Catalytic Systems: Novel systems such as deep eutectic solvents (e.g., a mixture of choline chloride and zinc chloride) have been shown to function as both the catalyst and the reaction medium, offering a greener alternative to volatile organic solvents and moisture-sensitive catalysts.[12]
Solvents and Temperature
The reaction is typically performed in an inert solvent that can dissolve the reactants and the catalyst complex.
-
Solvents: Halogenated hydrocarbons such as 1,2-dichloroethane or dichloromethane (DCM) are common choices.[7][13]
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. Temperatures can range from room temperature to the reflux temperature of the solvent, typically for 2-3 hours.[7][13]
Comparative Summary of Conditions
| Catalyst System | Typical Solvent | Temperature | Key Advantages | Key Disadvantages |
| AlCl₃ / FeCl₃ | 1,2-Dichloroethane, DCM | 25 °C to Reflux | High reactivity, low cost, well-established.[3][10] | Stoichiometric amounts needed, corrosive, difficult workup, waste generation.[3][11] |
| Solid Acids (Zeolites, etc.) | Toluene, or Solvent-free | Elevated Temps | Recyclable, non-corrosive, environmentally benign.[11] | May require higher temperatures, potentially lower activity than AlCl₃. |
| Deep Eutectic Solvents | None (acts as solvent) | Microwave Irradiation | Green solvent, high yields, high regio-selectivity.[12] | Newer technology, catalyst/solvent cost may be higher. |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound via the N-acetyl protected intermediate route.
Caption: Figure 2: Synthesis Workflow.
Protocol 1: Synthesis of 1-Acetylpiperidine-4-carbonyl chloride
-
Materials:
-
1-Acetyl-4-piperidinecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Catalytic N,N-dimethylformamide (DMF)
-
Anhydrous toluene or dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 1-Acetyl-4-piperidinecarboxylic acid (1.0 equivalent) in anhydrous toluene, add a catalytic amount of DMF (1-2 drops).[13]
-
Slowly add thionyl chloride (1.2 equivalents) to the mixture at room temperature under a nitrogen atmosphere.[13]
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.[13]
-
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude 1-Acetylpiperidine-4-carbonyl chloride is typically a viscous oil and is used directly in the next step without further purification.[13]
-
Protocol 2: Friedel-Crafts Acylation to yield N-Acetyl-4-(4-chlorobenzoyl)piperidine
-
Materials:
-
1-Acetylpiperidine-4-carbonyl chloride (from Protocol 1)
-
Chlorobenzene
-
Aluminum trichloride (AlCl₃), anhydrous
-
1,2-dichloroethane, anhydrous
-
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum trichloride (1.1 equivalents) to anhydrous 1,2-dichloroethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 1-Acetylpiperidine-4-carbonyl chloride (1.0 equivalent) in 1,2-dichloroethane dropwise to the AlCl₃ suspension.
-
Add chlorobenzene (1.5 - 2.0 equivalents) to the reaction mixture.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[7]
-
After completion, cool the reaction mixture back to 0 °C and cautiously quench by slowly adding it to a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane or DCM (2x).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Acetyl-4-(4-chlorobenzoyl)piperidine.
-
Protocol 3: Deprotection to this compound Hydrochloride
-
Materials:
-
Crude N-Acetyl-4-(4-chlorobenzoyl)piperidine
-
Aqueous Hydrochloric Acid (e.g., 6 M HCl)
-
-
Procedure:
-
Add the crude N-Acetyl-4-(4-chlorobenzoyl)piperidine to a suitable volume of aqueous HCl.[7]
-
Heat the mixture to reflux for 4-8 hours, or until the deprotection is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the hydrochloride salt of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water or diethyl ether, and dry under vacuum to afford this compound hydrochloride.
-
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step sequence involving nitrogen protection, conversion to an acyl chloride, Friedel-Crafts acylation, and final deprotection. While the classic AlCl₃-catalyzed Friedel-Crafts reaction remains the workhorse method due to its efficiency and cost-effectiveness, researchers should be aware of the stoichiometric catalyst requirement and the associated waste streams. The ongoing development of heterogeneous solid acid catalysts and other green chemical methods presents promising avenues for more sustainable and environmentally friendly production on an industrial scale. The protocols outlined in this guide provide a robust foundation for the successful laboratory-scale synthesis of this valuable pharmaceutical intermediate.
References
- 1. This compound | 53220-41-0 [chemicalbook.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. N-ACETYL-4-(4-CHLOROBENZOYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 11. chemijournal.com [chemijournal.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Versatile Synthetic Routes to Novel Piperidine Derivatives from 4-(4-Chlorobenzoyl)Piperidine
Introduction: The Piperidine Scaffold and the Strategic Value of 4-(4-Chlorobenzoyl)Piperidine
The piperidine ring is a paramount heterocyclic scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2][3] Its saturated, six-membered ring structure provides a versatile three-dimensional framework that can be functionalized to optimize pharmacological activity, selectivity, and pharmacokinetic properties. This compound is a commercially available and strategically valuable starting material. It possesses three key points for chemical diversification: the secondary amine of the piperidine ring, the ketone carbonyl group, and the chloro-substituted aromatic ring. This guide provides a comprehensive overview of robust synthetic transformations starting from this key intermediate, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.
Core Synthetic Transformations
The chemical reactivity of this compound can be harnessed through several key transformations, enabling the synthesis of a diverse library of derivatives. This document will focus on the following strategic modifications:
-
Modification at the Piperidine Nitrogen: N-Alkylation and N-Arylation reactions.
-
Modification of the Carbonyl Group:
-
Reduction to a Methylene Bridge.
-
Conversion to a Tertiary Alcohol via Grignard Reaction.
-
Olefination via the Wittig Reaction.
-
-
Modification of the Aromatic Ring: Palladium-Catalyzed Cross-Coupling Reactions.
Modifications at the Piperidine Nitrogen: N-Alkylation
Direct N-alkylation of the piperidine secondary amine is a fundamental and straightforward method to introduce a wide variety of substituents, which can significantly influence the pharmacological properties of the final compound. This reaction typically proceeds via an SN2 mechanism.
Causality and Experimental Choices
The choice of base is critical to prevent the formation of the hydrohalide salt of the starting piperidine, which would render it unreactive. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or an inorganic base such as potassium carbonate (K₂CO₃) is preferred to scavenge the acid produced without competing in the alkylation.[4][5] Acetonitrile and N,N-dimethylformamide (DMF) are excellent solvents for this transformation due to their polar aprotic nature, which effectively solvates the ions involved without interfering with the reaction. The synthesis of widely used drugs like Loperamide and Haloperidol relies on the N-alkylation of a similar core structure, 4-(4-chlorophenyl)-4-hydroxypiperidine.[1][3][6][7][8][9]
General Workflow for N-Alkylation
Caption: Workflow for N-Alkylation of this compound.
Detailed Protocol: N-Benzylation of this compound
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add benzyl bromide to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-4-(4-chlorobenzoyl)piperidine.
| Reagent/Parameter | Condition/Amount | Purpose |
| Base | K₂CO₃ (2.0 eq) | Acid scavenger |
| Solvent | Anhydrous CH₃CN | Polar aprotic medium |
| Temperature | Room Temperature to 60 °C | Affects reaction rate |
| Monitoring | TLC (e.g., 3:1 Hexanes:Ethyl Acetate) | To determine reaction completion |
Modifications of the Carbonyl Group
The ketone functionality is a versatile handle for a variety of transformations to generate structurally diverse derivatives.
Reduction of the Carbonyl to a Methylene Group
Complete deoxygenation of the carbonyl group to a methylene (CH₂) bridge is a valuable transformation for modifying the core scaffold, leading to 4-(4-chlorobenzyl)piperidine derivatives. This can be achieved under either strongly acidic (Clemmensen) or basic (Wolff-Kishner) conditions.
-
Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions at high temperatures.[10][11][12] It involves the formation of a hydrazone intermediate, which then eliminates nitrogen gas upon treatment with a strong base (like KOH) to yield the alkane.[10] This method is suitable for substrates that are sensitive to strong acids.[10] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows for the in-situ formation of the hydrazone and its subsequent decomposition at elevated temperatures.[10]
-
Clemmensen Reduction: This method employs a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[13][14][15] It is particularly effective for aryl-alkyl ketones.[14][15][16] The mechanism is thought to involve electron transfer from the metal surface, but it is not fully understood.[13][14] This reaction is ideal for substrates that are sensitive to strong bases.[16]
Caption: Comparative workflows for carbonyl reduction to a methylene group.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O) (4.0-5.0 eq)
-
Potassium hydroxide (KOH) (4.0-5.0 eq)
-
Diethylene glycol
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add this compound, potassium hydroxide, and diethylene glycol.
-
Add hydrazine hydrate to the mixture.
-
Heat the reaction mixture to 120-130 °C for 2-3 hours. Water and excess hydrazine will distill off.
-
Increase the temperature to 190-200 °C and reflux for an additional 3-4 hours, or until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and add deionized water.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-(4-chlorobenzyl)piperidine.
| Reagent/Parameter | Condition/Amount | Purpose |
| Reagents | N₂H₄·H₂O, KOH | Forms hydrazone, promotes N₂ elimination |
| Solvent | Diethylene glycol | High-boiling solvent |
| Temperature | 120-130 °C then 190-200 °C | Water removal then decomposition |
| Monitoring | Cessation of N₂ gas evolution | Indicates reaction completion |
Grignard Reaction for Tertiary Alcohol Synthesis
The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group provides a powerful method for carbon-carbon bond formation and the synthesis of tertiary alcohols. This reaction is fundamental in the synthesis of precursors for important pharmaceuticals like Haloperidol.[17][18]
The Grignard reagent is a potent nucleophile and a strong base. The reaction must be conducted under strictly anhydrous conditions, as any protic solvent (like water or alcohols) will quench the reagent.[19] Diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they are aprotic and help to stabilize the Grignard reagent. The N-H of the piperidine is acidic and will react with the Grignard reagent. Therefore, it is necessary to either use an N-protected piperidine derivative or use excess Grignard reagent (at least 2 equivalents: one to deprotonate the amine, and one to react with the carbonyl). The initial product is a magnesium alkoxide, which is then protonated during an acidic workup to yield the final tertiary alcohol.
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether) (2.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution dropwise via a syringe. A precipitate may form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to yield (4-chlorophenyl)(phenyl)(piperidin-4-yl)methanol.
| Reagent/Parameter | Condition/Amount | Purpose |
| Grignard Reagent | PhMgBr (2.2 eq) | C-nucleophile; deprotonates N-H |
| Solvent | Anhydrous THF | Aprotic medium |
| Temperature | 0 °C to Room Temperature | Controls reaction rate |
| Work-up | Saturated aq. NH₄Cl | Quenches excess Grignard, protonates alkoxide |
Wittig Reaction for Olefination
The Wittig reaction is a premier method for converting ketones into alkenes.[20][21][22][23] It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent), forming a four-membered oxaphosphetane intermediate that collapses to give the alkene and a stable triphenylphosphine oxide byproduct, which drives the reaction forward.[22]
The Wittig reagent is typically prepared in situ by deprotonating a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[21][24] The reaction is sensitive to steric hindrance, which can affect yields, particularly with hindered ketones.[20] The choice of ylide determines the substituent introduced; for example, methyltriphenylphosphonium bromide is used to install a simple methylene (=CH₂) group.
Materials:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
n-Butyllithium (n-BuLi) (1.6 M in hexanes) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
This compound (1.0 eq)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium dropwise. The mixture will turn a characteristic orange/yellow color, indicating ylide formation. Stir for 1 hour at this temperature.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Slowly add the ketone solution to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Quench the reaction by adding deionized water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate 4-(1-(4-chlorophenyl)vinyl)piperidine.
| Reagent/Parameter | Condition/Amount | Purpose |
| Ylide Precursor | Ph₃P⁺CH₃Br⁻ (1.2 eq) | Source of the ylide |
| Base | n-BuLi (1.1 eq) | Deprotonates phosphonium salt |
| Solvent | Anhydrous THF | Aprotic medium |
| Temperature | 0 °C to Room Temperature | Controls ylide formation and reaction |
Modification of the Aromatic Ring: Palladium-Catalyzed Cross-Coupling
The chloro-substituent on the benzoyl ring provides a handle for advanced C-C and C-N bond-forming reactions, such as the Suzuki and Buchwald-Hartwig couplings. These reactions significantly expand the chemical space accessible from the starting material.
Causality and Experimental Choices
-
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species (e.g., a boronic acid) in the presence of a palladium catalyst and a base.[25][26][27][28] It is a robust and versatile method for forming biaryl structures. The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[25][28]
-
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine.[29][30][31][32][33] It requires a palladium catalyst, a suitable phosphine ligand, and a base.[29][32] The choice of ligand is crucial for reaction efficiency, with bulky, electron-rich phosphine ligands often giving the best results.[29]
Caption: Catalytic cycles for Suzuki and Buchwald-Hartwig couplings.
General Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Toluene/Water (e.g., 10:1 mixture), degassed
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the crude product by flash column chromatography to afford the biaryl ketone derivative.
| Parameter | Condition | Purpose |
| Catalyst | Pd(OAc)₂ / Phosphine Ligand | Catalyzes the C-C bond formation |
| Base | K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Toluene/Water (degassed) | Reaction medium; water can aid in the catalytic cycle |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst |
Conclusion
This compound is a versatile and cost-effective starting material for the synthesis of diverse libraries of piperidine derivatives. By strategically applying reactions at the piperidine nitrogen, the carbonyl group, and the aromatic ring, researchers can rapidly access novel chemical entities. The protocols outlined in this guide provide a robust foundation for the exploration of this valuable chemical space, facilitating the discovery and development of new therapeutic agents. Each protocol should be considered a starting point, with optimization of conditions such as temperature, reaction time, and reagent stoichiometry potentially required for specific substrates.
References
- 1. Loperamide synthesis - chemicalbook [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Loperamide hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 8. EP2132175B1 - Process for the preparation of loperamide - Google Patents [patents.google.com]
- 9. WO2008080601A2 - Process for the preparation of loperamide - Google Patents [patents.google.com]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. youtube.com [youtube.com]
- 13. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Page loading... [wap.guidechem.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. benchchem.com [benchchem.com]
- 20. Wittig reaction - Wikipedia [en.wikipedia.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Wittig Reaction [organic-chemistry.org]
- 23. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 24. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 25. youtube.com [youtube.com]
- 26. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Suzuki Coupling [organic-chemistry.org]
- 28. Yoneda Labs [yonedalabs.com]
- 29. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 33. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 4-(4-Chlorobenzoyl)piperidine in the Synthesis of Next-Generation Agrochemicals
Introduction: A Pivotal Building Block for Crop Protection
In the continuous endeavor to safeguard global food production, the development of novel, effective, and environmentally conscious agrochemicals is of paramount importance. Within the synthetic chemist's toolkit, certain molecular scaffolds serve as foundational pillars for the construction of a diverse array of bioactive compounds. One such pivotal intermediate is 4-(4-Chlorobenzoyl)piperidine, a compound whose structural features are instrumental in the creation of advanced fungicides and herbicides. Its piperidine core, a six-membered heterocyclic amine, is a recurring motif in numerous biologically active molecules, valued for its ability to confer favorable pharmacokinetic and pharmacodynamic properties. The strategic placement of a 4-chlorobenzoyl group provides a reactive handle for further molecular elaboration, enabling the synthesis of a wide range of agrochemical candidates.
This technical guide delves into the multifaceted applications of this compound in agrochemical synthesis. We will explore its role as a key precursor, detailing the synthetic pathways to potent fungicides and herbicides. The protocols provided herein are designed to be robust and reproducible, offering researchers and development professionals a practical framework for innovation in crop protection chemistry.
Synthetic Versatility: Pathways to Agrochemical Innovation
The inherent reactivity of the secondary amine within the piperidine ring and the potential for modification of the benzoyl moiety make this compound a versatile starting material. The primary route for its incorporation into more complex agrochemical structures involves N-alkylation or N-acylation of the piperidine nitrogen.
Diagram 1: General Synthetic Routes from this compound
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(4-Chlorobenzoyl)Piperidine
Welcome to the Technical Support Center for the purification of crude 4-(4-Chlorobenzoyl)Piperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this key pharmaceutical intermediate.
Introduction
This compound is a crucial building block in the synthesis of various pharmacologically active compounds, most notably the antipsychotic drug Haloperidol. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and potentially compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques, grounded in chemical principles, to help you achieve the desired purity of your crude this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClNO | --INVALID-LINK--[1] |
| Molecular Weight | 223.70 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
| IUPAC Name | (4-chlorophenyl)(piperidin-4-yl)methanone | --INVALID-LINK--[1] |
| Solubility | Slightly soluble in water | --INVALID-LINK--[3] |
Understanding Potential Impurities
The first step in developing a purification strategy is to anticipate the likely impurities in your crude material. The most common synthesis of this compound involves the acylation of piperidine with 4-chlorobenzoyl chloride. Based on this, the following impurities are often encountered:
-
Unreacted Starting Materials:
-
Piperidine
-
4-Chlorobenzoyl chloride
-
-
By-products and Related Substances:
-
4-Chlorobenzoic acid: Formed from the hydrolysis of 4-chlorobenzoyl chloride.
-
N-(4-Chlorobenzoyl)piperidine: A potential isomer impurity.
-
Bis-acylated piperidine derivatives: Formed if the piperidine nitrogen is further acylated.
-
Piperidine Hydrochloride: If HCl is generated during the reaction and not neutralized.
-
Purification Strategies: A Troubleshooting Approach
This section is structured in a question-and-answer format to directly address common issues and provide practical, step-by-step guidance.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.
Q1: My crude this compound is an off-white solid. What is a good starting point for selecting a recrystallization solvent?
A1: An ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. For a compound with the polarity of this compound, good starting points for solvent screening include:
-
Single Solvents: Alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone, ethyl methyl ketone), and esters (e.g., ethyl acetate).
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. Common pairs include ethanol/water and ethyl acetate/hexanes.[4]
Experimental Protocol: Two-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. This is the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Q2: During recrystallization, my compound "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high.
Troubleshooting "Oiling Out":
-
Increase Solvent Volume: Add more of the "good" solvent to the hot mixture to ensure the compound remains dissolved until the solution cools to a temperature below its melting point.
-
Lower the Cooling Rate: Allow the solution to cool very slowly to encourage crystal nucleation rather than liquid-liquid phase separation.
-
Change Solvent System: Select a solvent or solvent mixture with a lower boiling point.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal nucleation.
-
Seeding: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.
Caption: General workflow for purification by recrystallization.
Column Chromatography
Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase.
Q3: My compound streaks badly on a silica gel TLC plate, making it difficult to determine a good solvent system for column chromatography. Why is this happening and how can I fix it?
A3: The streaking of basic compounds like this compound on silica gel is a common issue. It is caused by the strong interaction between the basic piperidine nitrogen and the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and inefficient separation.
Solution: Use a Basic Modifier
To prevent streaking, add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase.[5] This deactivates the acidic sites on the silica gel, allowing your compound to elute with a much-improved peak shape. A typical concentration of TEA is 0.5-2% (v/v) in the mobile phase.
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Add ~1% TEA to the mobile phase. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing TEA) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. For better resolution, "dry loading" is recommended: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the dried, sample-adsorbed silica to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. You can either run the column isocratically (with a constant mobile phase composition) or gradually increase the polarity by adding more of the polar solvent (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Workflow for purification by column chromatography.
Acid-Base Extraction
Acid-base extraction is an excellent technique for separating basic compounds like this compound from acidic and neutral impurities.[6] The principle is to convert the basic amine into its water-soluble salt by treatment with an acid.
Q4: My crude product contains both acidic (4-chlorobenzoic acid) and neutral impurities. How can I use acid-base extraction to isolate my desired basic product?
A4: By manipulating the pH of the aqueous phase, you can selectively move your basic product between an organic and an aqueous layer, leaving the impurities behind.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent, such as dichloromethane or diethyl ether, in a separatory funnel.
-
Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. The basic this compound will be protonated to form its hydrochloride salt, which will dissolve in the aqueous layer. Neutral impurities will remain in the organic layer.
-
Layer Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. The upper organic layer, containing neutral impurities, can be discarded.
-
Removal of Acidic Impurities: Wash the organic layer with a dilute aqueous base (e.g., 5% sodium bicarbonate solution). This will convert any 4-chlorobenzoic acid into its water-soluble sodium salt, which will be extracted into the aqueous phase. Discard this aqueous wash.
-
Basification and Re-extraction: Cool the acidic aqueous layer (from step 3) in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (check with pH paper). The this compound hydrochloride will be deprotonated back to its free base form, which will precipitate out or form an oily layer.
-
Isolation: Extract the liberated this compound back into an organic solvent (e.g., dichloromethane).
-
Drying and Solvent Removal: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Caption: Workflow for purification by acid-base extraction.
References
- 1. This compound | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 53220-41-0 [chemicalbook.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
Common side reactions in 4-(4-Chlorobenzoyl)Piperidine synthesis and how to avoid them
Technical Support Center: Synthesis of 4-(4-Chlorobenzoyl)piperidine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you might encounter during the synthesis of this compound, which is typically achieved via a Friedel-Crafts acylation of a suitably N-protected piperidine derivative with 4-chlorobenzoyl chloride.
Q1: Why is my yield of the final product unexpectedly low?
A low yield can stem from several factors, often related to side reactions or suboptimal conditions. Let's break down the most common culprits.
Possible Cause A: N-Acylation Side Reaction
The piperidine nitrogen is a potent nucleophile. If it is not adequately protected, it can compete with the desired C-acylation on the aromatic ring, leading to the formation of an N-acylated byproduct, 1-(4-chlorobenzoyl)piperidine. This is particularly problematic if you are attempting a direct acylation without a protecting group.
-
Causality: The lone pair of electrons on the piperidine nitrogen can directly attack the electrophilic acylium ion generated from 4-chlorobenzoyl chloride and the Lewis acid catalyst. This reaction is often kinetically favorable but leads to an undesired amide byproduct.
-
Solution:
-
Employ an N-Protecting Group: The most reliable solution is to protect the piperidine nitrogen before the Friedel-Crafts acylation. The tert-butyloxycarbonyl (Boc) group is an excellent choice. It effectively shields the nitrogen, preventing N-acylation and directing the reaction to the desired C-4 position of the piperidine ring if using a different synthetic strategy, or more commonly, allowing for a subsequent Friedel-Crafts reaction on an attached aromatic ring.
-
Post-Acylation Deprotection: After successfully performing the C-acylation, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.[1][2]
-
Possible Cause B: Inactive Lewis Acid Catalyst
Friedel-Crafts acylation relies on a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the acyl chloride.[3][4]
-
Causality: Lewis acids like AlCl₃ are extremely sensitive to moisture.[5][6][7] Any water in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive. Furthermore, the ketone product forms a stable complex with the catalyst, which means a stoichiometric amount of the catalyst is required.[6][8]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and use a fresh, unopened container of AlCl₃ if possible.
-
Use Stoichiometric Amounts: A common mistake is using only a catalytic amount. For Friedel-Crafts acylation, at least one equivalent of AlCl₃ per equivalent of acyl chloride is necessary to account for complexation with the product.[6][8]
-
Possible Cause C: Deactivation of the Aromatic Ring
The success of a Friedel-Crafts reaction depends on the nucleophilicity of the aromatic ring.
-
Causality: If your starting material contains strongly electron-withdrawing groups, the aromatic ring will be "deactivated" and less likely to attack the acylium ion electrophile.[3][5]
-
Solution:
-
Choose the Right Starting Material: Ensure your piperidine derivative does not contain deactivating substituents on the aromatic ring intended for acylation.
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy, but this should be done cautiously to avoid charring and other side reactions.[5][6]
-
Q2: My analytical data (NMR, LC-MS) shows significant impurities. What are they and how do I prevent them?
The presence of unexpected peaks often points to specific, predictable side products.
Common Impurity Profile
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause | Prevention Strategy |
| 1-(4-Chlorobenzoyl)piperidine | C₁₂H₁₄ClNO | 223.70 | N-acylation of unprotected piperidine | Use an N-protecting group (e.g., Boc) |
| Poly-acylated Products | Varies | > 360 | Reaction with highly activated substrates | The acyl group is deactivating, making poly-acylation rare, but ensure proper stoichiometry.[5][9] |
| Unreacted Starting Material | Varies | Varies | Incomplete reaction | Ensure active catalyst, sufficient reaction time, and optimal temperature. |
-
Diagram: Troubleshooting Low Yield & Impurities
A workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q3: What is the primary mechanism of this synthesis and why is a protecting group essential?
The synthesis is a classic Friedel-Crafts Acylation , an electrophilic aromatic substitution reaction.[10]
-
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of 4-chlorobenzoyl chloride. This polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion . This ion is a potent electrophile.[9]
-
Electrophilic Attack: The electron-rich aromatic ring of the piperidine substrate attacks the acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the ketone product complexed to the Lewis acid.
-
Workup: Aqueous workup hydrolyzes the complex to release the final product.
A protecting group is crucial because the piperidine nitrogen is a stronger nucleophile than the aromatic ring. Without it, the nitrogen will preferentially attack the acylium ion, leading to the undesired N-acylated amide.
-
Diagram: N-Acylation vs. C-Acylation
Competition between N-acylation (undesired) and C-acylation (desired).
Recommended Experimental Protocols
Protocol 1: N-Boc Protection of Piperidine Precursor
This protocol assumes you are starting with a piperidine derivative that needs protection before the Friedel-Crafts reaction.
-
Dissolution: Dissolve the piperidine starting material (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equiv.).
-
Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the N-Boc protected piperidine.
Protocol 2: Friedel-Crafts Acylation
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 equiv.).
-
Solvent: Add a dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) and cool the slurry to 0 °C.
-
Acyl Chloride Addition: Slowly add 4-chlorobenzoyl chloride (1.1 equiv.). Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add the N-Boc protected piperidine substrate (1.0 equiv.) dropwise, keeping the internal temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude N-Boc-4-(4-chlorobenzoyl)piperidine.
Protocol 3: N-Boc Deprotection
This is the final step to yield the target compound.[2]
-
Dissolution: Dissolve the crude N-Boc protected product from the previous step in DCM (approx. 0.1-0.2 M).
-
Acid Addition: Cool the solution to 0 °C. Slowly add trifluoroacetic acid (TFA, 5-10 equiv.).[2] Alternatively, a solution of 4M HCl in dioxane can be used.[2][11]
-
Reaction: Remove the ice bath and stir at room temperature for 1-4 hours until TLC or LC-MS indicates complete deprotection.[2]
-
Workup: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify carefully with saturated NaHCO₃ solution until effervescence ceases (pH > 8).[2]
-
Extraction & Purification: Extract the product into DCM or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. allstudyjournal.com [allstudyjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Yield for 4-(4-Chlorobenzoyl)Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize the synthesis of 4-(4-Chlorobenzoyl)Piperidine, a key intermediate in pharmaceutical development. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address common challenges and enhance your reaction yields and product purity.
Section 1: Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of this compound, which is typically achieved through the N-acylation of piperidine with 4-chlorobenzoyl chloride.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired product is one of the most common challenges. This can often be attributed to several factors related to the reactants, reaction conditions, or the presence of impurities.
Possible Causes & Recommended Solutions:
| Possible Cause | Explanation & Troubleshooting Steps |
| Moisture Contamination | The acylating agent, 4-chlorobenzoyl chloride, is highly sensitive to moisture and can be hydrolyzed to the unreactive 4-chlorobenzoic acid. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored reagents.[1][2][3] |
| Inadequate Basicity | The reaction of piperidine with 4-chlorobenzoyl chloride generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[4] To neutralize the HCl, a non-nucleophilic base such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) should be used in stoichiometric excess (typically 1.2-1.5 equivalents).[5][6] |
| Suboptimal Reaction Temperature | While many acylations proceed well at room temperature, some may require cooling to control exothermic reactions and minimize side product formation. It is recommended to start the reaction at 0 °C and then allow it to warm to room temperature.[1][5] |
| Poor Quality of Starting Materials | Impurities in either the piperidine or 4-chlorobenzoyl chloride can interfere with the reaction.[1] Use freshly distilled piperidine and high-purity 4-chlorobenzoyl chloride. |
| Steric Hindrance | While less of a concern with piperidine itself, bulky substituents on the piperidine ring can sterically hinder the approach of the acylating agent. In such cases, increasing the reaction temperature or using a less sterically hindered base might be necessary.[4] |
Logical Troubleshooting Flow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Multiple Products/Impurities
The presence of unexpected spots on a TLC plate or multiple peaks in an LC-MS analysis indicates the formation of side products.
Possible Causes & Recommended Solutions:
| Possible Cause | Explanation & Troubleshooting Steps |
| Diacylation of Piperidine | While less common, under certain conditions, a second acylation can occur, leading to a quaternary ammonium salt. This is more likely with highly reactive acylating agents. Using a slight excess of piperidine can help minimize this side reaction. |
| Side Reactions of 4-Chlorobenzoyl Chloride | If the reaction is run at elevated temperatures for extended periods, the acyl chloride may undergo decomposition or side reactions. Adhering to the recommended temperature profile is crucial. |
| Reaction with Solvent | Certain solvents can react with the acylating agent. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally recommended.[5][6] |
| Incomplete Reaction | Unreacted starting materials will appear as impurities. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to ensure it has gone to completion.[7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthesis involves the N-acylation of piperidine with 4-chlorobenzoyl chloride.[8] This is a nucleophilic acyl substitution reaction where the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-chlorobenzoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[5][6]
Q2: Why is a base necessary in this reaction?
A2: The reaction between piperidine and 4-chlorobenzoyl chloride produces one equivalent of hydrochloric acid (HCl). Piperidine is a base and will react with the generated HCl to form a piperidinium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, thus stopping the reaction.[4] A tertiary amine base, such as triethylamine or DIPEA, is added to scavenge the HCl, allowing the piperidine to remain as a free nucleophile.[5][6]
Q3: What are the best solvents for this synthesis?
A3: Anhydrous aprotic solvents are ideal for this reaction to prevent the hydrolysis of 4-chlorobenzoyl chloride. Dichloromethane (DCM) is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal after the reaction.[5][6] Other suitable solvents include tetrahydrofuran (THF) and acetonitrile.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[7] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Q5: What is the recommended work-up and purification procedure?
A5: After the reaction is complete, it is typically quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted acyl chloride.[5] The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[7] The crude product can then be purified by column chromatography on silica gel or by recrystallization.[7]
Section 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Piperidine
-
4-Chlorobenzoyl chloride
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of this compound.
Procedure:
-
To a solution of piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 eq).[5]
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.[5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
References
Stability and storage conditions for 4-(4-Chlorobenzoyl)Piperidine
Answering the user's request.## Technical Support Center: 4-(4-Chlorobenzoyl)Piperidine
A Guide to Ensuring Compound Stability and Integrity in Research
Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that the stability and proper storage of your reagents are paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the handling of this compound. We will move beyond simple instructions to explain the underlying chemical principles, helping you anticipate and troubleshoot potential issues before they impact your work.
Part 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common queries regarding the day-to-day handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
This compound is a solid that is stable under normal, recommended conditions[1]. However, its long-term integrity depends on proper storage that mitigates exposure to environmental factors. The consensus from safety data sheets and chemical suppliers points to a consistent set of core conditions.
The primary goal is to prevent thermal decomposition and potential reactions with atmospheric components. Storing the compound in a cool, dark, and dry place is essential.[2][3]
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | Room Temperature (RT)[2] | The compound is a solid with a melting point between 60-63°C[2]. Storing at ambient room temperature is sufficient. Avoid "excess heat" as it can lead to thermal decomposition, releasing hazardous gases like carbon oxides, nitrogen oxides, and hydrogen chloride[1]. |
| Atmosphere | Sealed in Dry / Inert Gas | The piperidine ring contains a secondary amine, which can be susceptible to oxidation. More critically, moisture can lead to hydrolysis or act as a medium for other reactions[3]. For long-term storage, sealing the container under an inert atmosphere (like Argon or Nitrogen) after opening is a best practice to displace reactive oxygen and moisture. |
| Light | Keep in Dark Place[2] | Many compounds with aromatic rings and carbonyl groups are photosensitive[3]. UV light, in particular, can provide the energy to initiate degradation pathways or isomerization, as seen in related complex piperidine structures[4]. Storing in an opaque or amber vial inside a cabinet is strongly advised. |
| Container | Tightly Closed Original Container | Always keep the compound in its original, well-sealed container[1][5][6][7]. This prevents contamination and minimizes exposure to air and humidity. Ensure the cap is securely fastened after each use. |
Q2: I've received a new shipment. What is the protocol for logging and initial storage?
Proper intake of a new chemical is a critical control point. An uninspected or improperly stored new arrival can compromise an entire series of future experiments.
Protocol: New Shipment Intake and Storage
-
Visual Inspection: Upon receipt, immediately inspect the container for any signs of damage to the seal or cap. Do not use if the seal is broken.
-
Label Verification: Confirm the chemical name, CAS number (53220-41-0), and any lot-specific information on the label matches your order.
-
Log Entry: Record the date of receipt, lot number, and planned expiration date in your lab's chemical inventory system.
-
Initial Storage: Place the unopened container in the designated storage location that meets the conditions outlined in the table above (i.e., a dry, well-ventilated, dark cabinet away from heat sources and incompatible chemicals).
-
MSDS Accessibility: Ensure the Material Safety Data Sheet (MSDS) is readily accessible to all lab personnel who will handle the compound[1].
Q3: Is this compound compatible with all common lab materials and solvents?
No. While stable, its chemical nature dictates certain incompatibilities that are crucial to respect during both storage and experimental use.
-
Strong Oxidizing Agents: The secondary amine in the piperidine ring can be readily oxidized. Avoid storing near strong oxidizers (e.g., peroxides, nitrates, perchlorates).
-
Strong Acids: As a basic amine, it will react exothermically with strong acids[8]. Keep it segregated from acidic compounds.
-
Heat and Ignition Sources: The compound is a combustible solid. While not highly flammable, it should be kept away from open flames, sparks, and hot surfaces[6][9].
For solvent compatibility, always consult a chemical compatibility database, but it is known to be slightly soluble in water[2].
Part 2: Troubleshooting Guide for Stability Issues
Even with proper storage, issues can arise. This section provides a logical framework for troubleshooting common problems.
Problem 1: The solid compound has changed color (e.g., from off-white/yellow to brown).
-
Probable Cause: This often indicates degradation or the presence of impurities. Oxidation of the amine or other slow-reacting degradation pathways, potentially accelerated by exposure to light or heat, can produce colored byproducts.
-
Troubleshooting Steps:
-
Quarantine: Immediately quarantine the vial. Do not use it in critical experiments.
-
Review Storage History: Was the container left open? Was it exposed to light or stored near a heat source? Check your lab notebook for any handling deviations.
-
Purity Check: If the experiment is critical, perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the material compared to a known standard or a new lot.
-
Disposition: If significant degradation is confirmed, dispose of the compound according to your institution's hazardous waste guidelines[6]. The primary lesson is a failure in storage protocol.
-
Problem 2: I am seeing inconsistent results in my bioassays using different aliquots from the same stock bottle.
-
Probable Cause: This issue often points to non-homogeneity in the solid, or, more likely, degradation caused by improper aliquoting technique. Repeatedly opening and closing the main stock bottle introduces atmospheric moisture and oxygen, which can degrade the compound at the surface.
-
Expert Insight: The best practice is to never work directly from the main stock bottle. Create single-use or limited-use aliquots when you first open the bottle.
Protocol: Proper Aliquoting of Solid this compound
-
Prepare Environment: Perform the aliquoting in a controlled environment, preferably in a glove box under an inert atmosphere or, at minimum, on a clean lab bench on a low-humidity day.
-
Gather Materials: Have clean, dry, pre-labeled amber glass vials with secure caps ready.
-
Equilibrate: Allow the main stock bottle to come to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.
-
Dispense: Quickly weigh and dispense the desired amount of solid into each new vial. Work efficiently to minimize the time the main stock bottle is open.
-
Purge and Seal: If possible, flush the headspace of the main bottle and all new aliquots with an inert gas (e.g., Argon) before tightly sealing.
-
Store Properly: Return the main stock bottle and all aliquots to the correct storage location. Log the creation of the aliquots in your inventory.
Part 3: Visualization of Key Concepts
To further clarify these protocols and principles, we provide the following diagrams.
Storage Decision Workflow
This diagram outlines the logical steps a researcher should take to ensure proper storage of the compound from receipt to use.
References
- 1. fishersci.no [fishersci.no]
- 2. This compound | 53220-41-0 [chemicalbook.com]
- 3. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
Degradation pathways of 4-(4-Chlorobenzoyl)Piperidine under experimental conditions
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-(4-Chlorobenzoyl)Piperidine. This document provides in-depth, field-proven insights into potential degradation pathways, troubleshooting common experimental issues, and robust analytical methodologies. Our goal is to equip you with the causal understanding needed to navigate the complexities of stability testing for this molecule.
Section 1: Frequently Asked Questions (FAQs) - General Stability & Study Design
This section addresses high-level questions regarding the purpose and initial observations of stability studies.
Q1: What are the primary objectives of a forced degradation study for this compound?
A1: Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the FDA and ICH.[1][2][3] For this compound, these studies are not merely about destroying the molecule; they are about controlled decomposition to achieve several key objectives:
-
Pathway Identification: To determine the likely chemical degradation pathways (e.g., hydrolysis, oxidation) and characterize the resulting degradation products.[1][4]
-
Method Development & Validation: To generate degradants and ensure your analytical method (typically HPLC) is "stability-indicating." This means the method can successfully separate the intact parent drug from all its degradation products, ensuring accurate quantification over time.[5]
-
Formulation & Packaging Guidance: Understanding the molecule's vulnerabilities (e.g., sensitivity to light or pH) informs the development of stable formulations and the selection of appropriate packaging to protect the drug product.[1][3]
-
Structural Elucidation: To produce sufficient quantities of degradation products for structural confirmation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[6][7][8]
A typical study aims for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation is significant enough to be detected and characterized without being so extensive that it leads to complex secondary degradation products.[4][5]
Q2: My this compound sample appears unstable even under standard storage conditions. What should I check first?
A2: If you observe unexpected instability, a systematic review of your storage and handling procedures is the first step. This compound, like many acyl compounds, has inherent vulnerabilities.
-
Moisture/Hydrolysis: The benzoyl group is susceptible to hydrolysis.[9][10] Ensure your compound is stored in a desiccator and that all solvents used for stock solutions are anhydrous. Even atmospheric moisture can lead to the formation of 4-chlorobenzoic acid over time.
-
Light Exposure: The chlorophenyl group is a chromophore that can absorb UV light, potentially initiating photodegradation.[9] Store the solid compound and solutions in amber vials or protected from light.
-
Purity of Starting Material: Verify the purity of your initial batch. It may contain impurities from the synthesis that could act as catalysts for degradation. Re-purification by recrystallization or chromatography may be necessary.
-
Storage Temperature: While thermal degradation typically requires elevated temperatures, storing the compound at recommended refrigerated conditions (e.g., 4°C) can slow down slow-reacting degradation processes.[7][8]
Section 2: Troubleshooting Specific Degradation Pathways
Understanding the molecular structure is key to predicting its breakdown. The this compound molecule contains three key regions: the piperidine ring, the ketone linker, and the 4-chlorophenyl ring. Each presents distinct degradation possibilities.
Q3: What are the most probable degradation pathways for this compound?
A3: Based on its functional groups, the primary degradation pathways are hydrolysis and oxidation. Photolytic and thermal degradation are also possible under specific stress conditions.
Caption: Predicted degradation pathways for this compound.
Q4: I'm observing significant degradation under acidic/basic conditions. What is the likely product, and how can I confirm it?
A4: The most probable reaction under both acidic and basic hydrolytic stress is the cleavage of the ketone bond.[9] This is a common degradation pathway for molecules with amide or ketone linkages.[6][7][8]
-
Likely Products: The primary products would be 4-chlorobenzoic acid and piperidine .
-
Confirmation Strategy:
-
LC-MS Analysis: Analyze the stressed sample. Look for ions corresponding to the [M+H]⁺ of 4-chlorobenzoic acid (m/z 157.00/159.00 for Cl isotopes) and piperidine (m/z 86.11).
-
Co-injection with Standards: The most definitive confirmation is to co-inject authentic reference standards of 4-chlorobenzoic acid and piperidine with your degraded sample. If the new peaks in your sample have the same retention time and mass spectrum as the standards, you have confirmed their identity.
-
pH Dependence: The rate of hydrolysis is often pH-dependent. You should observe more extensive degradation at the extremes of the pH range (e.g., in 0.1 M HCl or 0.1 M NaOH) compared to neutral conditions.[1][5]
-
Q5: My oxidative stress test (using H₂O₂) shows multiple new peaks in the chromatogram. What are the potential products?
A5: Oxidative degradation, typically induced by agents like hydrogen peroxide, can be complex.[7] The piperidine ring is often the primary target.[9]
-
N-Oxide Formation: The tertiary amine in the piperidine ring is susceptible to oxidation to form the corresponding N-oxide . This will result in a mass increase of 16 Da ([M+16+H]⁺). This is a very common metabolic and degradation pathway for piperidine-containing drugs.
-
Ring Oxidation/Opening: More aggressive oxidation can lead to oxidation on the carbon atoms of the piperidine ring, potentially at the beta-position to form a ketone, or even ring-opening products.[11] These products can be harder to predict and identify.
-
Troubleshooting Approach: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the degradation products. This allows you to calculate possible elemental formulas and narrow down the potential structures. MS/MS fragmentation will be crucial to pinpoint the site of oxidation.
Q6: After exposing my sample to light, I see a loss of the parent peak but no distinct new peaks. What could be happening?
A6: This scenario in a photostability study can be perplexing and suggests a few possibilities:
-
Formation of Insoluble Polymers: Photodegradation can sometimes lead to polymerization, where the degradation products are large, insoluble, and do not elute from the HPLC column or are not detected. Visually inspect the sample for any cloudiness or precipitate.
-
Formation of Non-UV-Active Products: The degradation may have destroyed the chromophore (the chlorobenzoyl group). The resulting degradants may not absorb UV light at your detection wavelength. Try analyzing the sample with a more universal detector, like a mass spectrometer (MS) or a charged aerosol detector (CAD).
-
Formation of Volatile Products: It is possible that the degradation products are volatile and have evaporated from the sample solution. This is less common but possible if ring cleavage occurs to form small fragments.
Section 3: Analytical Method Troubleshooting
A robust analytical method is the foundation of any stability study. This section addresses common issues encountered during method development and execution.
Q7: I'm having trouble separating the parent compound from a key degradant on my C18 column. What can I do?
A7: Co-elution is a common challenge, especially when degradants are structurally similar to the parent compound.
-
Modify Mobile Phase Organic Content: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient or an isocratic method with lower organic content can increase retention and improve resolution.
-
Change Mobile Phase pH: The ionization state of your analyte and degradants can significantly impact retention on a C18 column. For this compound, which has a basic nitrogen, using a mobile phase with a slightly acidic pH (e.g., 3-4, using formic or acetic acid) will ensure the piperidine nitrogen is protonated, which can alter selectivity and improve peak shape.[9]
-
Try a Different Stationary Phase: If modifying the mobile phase is insufficient, switch to a column with a different selectivity. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase offers different retention mechanisms (pi-pi interactions) that can be effective for separating aromatic compounds and their derivatives.
-
Adjust Temperature: Increasing the column temperature can sometimes improve efficiency and change selectivity, but be mindful that it can also accelerate on-column degradation for highly labile compounds.[12]
Q8: I don't see the expected molecular ion ([M+H]⁺) for my compound in the LC-MS analysis. What are the possible causes?
A8: The absence of the molecular ion is a frequent issue in LC-MS, particularly with ESI.
-
In-Source Fragmentation: The compound may be fragmenting in the ion source before it reaches the mass analyzer.[9] This is common for molecules with labile bonds. Try reducing the source energy settings, such as the fragmentor voltage or capillary voltage, to see if the molecular ion appears.
-
Incorrect Ionization Mode: While positive ion mode (ESI+) is expected to work well for this compound due to the basic piperidine nitrogen, it's worth checking negative ion mode (ESI-).[9] Although less likely, adduct formation (e.g., [M+Cl]⁻) could occur.
-
Poor Ionization Efficiency: The mobile phase composition can drastically affect ionization. Ensure you are using a volatile additive like formic acid or ammonium formate to promote protonation. Solvents like methanol can sometimes yield better protonation than acetonitrile for certain compounds.
-
Mass Range Error: Double-check that the mass spectrometer's scan range is set correctly to include the m/z value for your expected protonated molecule (m/z 224.08).
Q9: How can I get better structural information from my MS/MS analysis of piperidine-containing fragments?
A9: Standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can sometimes produce limited fragmentation for piperidine rings, often resulting in a single dominant cleavage.[13] To gain more structural insight:
-
Use Orthogonal Fragmentation Techniques: If your instrument is equipped with it, consider using Ultraviolet Photodissociation (UVPD). For molecules with a chromophore like the chlorobenzoyl group, UVPD can induce different, often more informative, fragmentation pathways compared to collisional techniques, providing richer data for structural elucidation.[13]
-
Vary Collision Energy: Perform a collision energy ramp or a stepped collision energy experiment. This will generate fragments from both low- and high-energy pathways, providing a more complete picture of the molecule's fragmentation pattern.
Section 4: Detailed Experimental Protocols
These protocols provide a starting point for conducting robust stability studies. They should be adapted and validated for your specific laboratory conditions and equipment.
Protocol 1: Standardized Forced Degradation (Stress Testing) Workflow
This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress.[1][2][5][9]
Caption: General workflow for forced degradation experiments.
Experimental Conditions Summary
| Stress Condition | Reagent/Condition | Temperature | Duration (Example) | Notes |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours | Neutralize with an equivalent amount of NaOH before analysis.[1][9] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 hours | Neutralize with an equivalent amount of HCl before analysis.[1][9] |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 4, 8, 24 hours | Protect from light during the experiment.[7][9] |
| Thermal (Solid) | Dry Heat | 80°C | 24, 48, 72 hours | Analyze the solid material by dissolving it in a suitable solvent.[9] |
| Photolytic | ICH Q1B Option 2 | Ambient | As per ICH Q1B | Expose both solid and solution samples. Run a dark control in parallel. |
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This is a general-purpose starting method for the analysis of this compound and its degradants.
-
Instrumentation: HPLC or UHPLC system with a PDA/UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[9]
-
Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: Hold at 5% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.[9]
-
Injection Volume: 2-5 µL.
-
UV Detection: 240 nm (or monitor a wider range with PDA).
-
MS Parameters (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
Scan Range: m/z 100-800.[9]
-
Capillary Voltage: 3500 V.
-
Source Temperature: 120°C.
-
Gas Flow: As per instrument recommendation.
-
Data Acquisition: Full scan for screening, followed by targeted MS/MS on the parent ion and suspected degradation products.
-
Section 5: Summary of Potential Degradation Products
This table summarizes the most likely primary degradation products based on the chemical structure and established degradation chemistry.
| Degradation Pathway | Potential Product Name | Structure Change | Expected [M+H]⁺ (m/z) |
| Hydrolysis | 4-Chlorobenzoic Acid | Cleavage of ketone | 157.0/159.0 |
| Hydrolysis | Piperidine | Cleavage of ketone | 86.1 |
| Oxidation | This compound-N-oxide | N-Oxidation of piperidine | 240.1 |
| Photodegradation | 4-(Benzoyl)piperidine | Dechlorination | 190.1 |
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 4-(4-Chlorobenzoyl)Piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning in chemical reactions involving 4-(4-chlorobenzoyl)piperidine. This molecule presents a unique challenge due to the presence of two potential catalyst poisons: the Lewis-basic piperidine nitrogen and the chloroaromatic group. This guide is designed to help you diagnose, troubleshoot, and prevent catalyst deactivation to ensure the success of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about catalyst poisoning in the context of reactions with this compound.
Q1: What are the primary signs of catalyst poisoning in my reaction with this compound?
A1: The most common indicators of catalyst poisoning include a noticeable decrease in the reaction rate, incomplete conversion of starting materials even after extended reaction times, and a loss of selectivity leading to the formation of undesired byproducts.[1] In some cases, you may observe the precipitation of the catalyst as "palladium black," a clear sign of catalyst decomposition and agglomeration.[2]
Q2: Which functional group in this compound is responsible for catalyst poisoning?
A2: Both the piperidine ring and the chlorobenzoyl moiety can contribute to catalyst deactivation. The lone pair of electrons on the piperidine's nitrogen atom can coordinate strongly to the metal center of the catalyst, blocking active sites.[3] This is a common issue with nitrogen-containing heterocycles.[4] Additionally, the chloroaromatic group can lead to the formation of chloride ions during the reaction, which are known to poison palladium and other transition metal catalysts.[5]
Q3: What types of catalysts are most susceptible to poisoning by this molecule?
A3: Palladium-based catalysts, which are frequently used in cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are particularly vulnerable.[3][5] Platinum and nickel catalysts used in hydrogenation reactions can also be affected by both the nitrogen heterocycle and potential halide poisoning.[6]
Q4: Can catalyst poisoning by this compound be reversed?
A4: The reversibility of catalyst poisoning depends on the deactivation mechanism. Poisoning by the piperidine nitrogen can be reversible or irreversible depending on the strength of the coordination. Strong chemisorption can lead to permanent deactivation.[7] Deactivation by chloride ions is often challenging to reverse in situ. However, ex situ regeneration of the catalyst is sometimes possible.[4][8]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting advice for common reactions where this compound may be used as a reactant or building block.
Scenario 1: Buchwald-Hartwig Amination
In this scenario, this compound can act as the amine coupling partner.
Common Issues & Solutions
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low to no conversion | Catalyst Poisoning by Piperidine Nitrogen: The N-H of the piperidine coordinates to the palladium center, inhibiting the catalytic cycle.[3] | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands create a sterically hindered environment around the palladium, which can disfavor the binding of the piperidine nitrogen.[9][10] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient in situ generation of the active Pd(0) species.[3] |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) species is unstable and agglomerates. This can be exacerbated by slow reaction kinetics due to poisoning.[2] | 1. Optimize Ligand-to-Metal Ratio: A slight excess of the ligand can help stabilize the Pd(0) intermediate.[2] 2. Control Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[2] 3. Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Use rigorous degassing techniques for solvents and maintain a positive pressure of an inert gas.[2][9] |
| Side Product Formation (e.g., Hydrodehalogenation) | Chloride-Induced Deactivation & Altered Selectivity: The presence of chloride ions can alter the electronic properties of the catalyst, leading to undesired reaction pathways. | 1. Halide Scavengers: Consider the addition of a silver salt, such as silver carbonate (Ag₂CO₃) or silver phosphate (Ag₃PO₄), to precipitate out chloride ions. However, be aware that silver salts can have multiple roles in catalytic cycles.[1][11][12] 2. Base Selection: The choice of base is critical. A strong, non-coordinating base like sodium tert-butoxide (NaOtBu) is often preferred.[13] |
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting Buchwald-Hartwig Amination.
Scenario 2: Suzuki-Miyaura Coupling
Here, this compound could be a precursor to a boronic acid/ester derivative, or the chloroaromatic moiety could be the coupling partner.
Common Issues & Solutions
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Incomplete Reaction | Catalyst Poisoning by Piperidine Nitrogen: If the piperidine nitrogen is unprotected, it can inhibit the catalyst. | 1. N-Protection: Protect the piperidine nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, prior to the coupling reaction. This prevents the nitrogen lone pair from interacting with the catalyst.[14] |
| Low Yields | Deactivation by Chloride: The C-Cl bond activation is often the rate-limiting step, and chloride ions generated can poison the catalyst. | 1. Ligand Choice: Use ligands that promote the oxidative addition of aryl chlorides, such as bulky biaryl phosphines.[15] 2. Additive Use: The use of halide scavengers like silver salts can be beneficial.[1][11][12] |
| Protodeboronation of Boronic Acid | Slow Transmetalation: If the catalytic cycle is slowed by poisoning, the competing protodeboronation side reaction can become significant. | 1. Optimize Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and a polar solvent can influence the rate of transmetalation.[16] 2. Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can facilitate protodeboronation. |
Part 3: Diagnostic Protocols for Catalyst Deactivation
To effectively troubleshoot, it is crucial to identify the root cause of catalyst deactivation.
Protocol 1: Differentiating Between Nitrogen and Chloride Poisoning
Objective: To determine the primary poisoning agent.
Methodology:
-
Control Experiment 1 (Nitrogen Poisoning): Run the reaction with 4-benzoylpiperidine (the non-chlorinated analog) under the same conditions. If the reaction proceeds smoothly, it suggests that chloride is the main poison. If this reaction also fails, nitrogen poisoning is likely a significant factor.
-
Control Experiment 2 (Chloride Poisoning): Run the reaction with 4-chlorobenzophenone (lacking the piperidine). If this reaction works well, it points towards the piperidine nitrogen as the primary deactivating agent.
-
N-Protected Substrate: Synthesize the N-Boc protected this compound and perform the reaction. A significant improvement in reactivity strongly indicates that the piperidine nitrogen is the main culprit.[14]
Protocol 2: Characterization of a Spent Catalyst
Objective: To analyze the physical and chemical changes in the catalyst after the reaction.
Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can provide information on the elemental composition and oxidation states of the elements on the catalyst surface.[17][18][19]
-
Procedure:
-
Carefully isolate the catalyst from the reaction mixture by filtration under an inert atmosphere.
-
Wash the catalyst with a non-coordinating solvent to remove adsorbed species.
-
Dry the catalyst under vacuum.
-
Analyze the sample by XPS, paying close attention to the binding energies of Pd, N, and Cl. A shift in the Pd binding energy can indicate a change in its oxidation state, while the presence of N and Cl on the surface would confirm their role in poisoning.
-
-
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize the catalyst particles and determine if sintering (agglomeration) has occurred, which is often seen as the formation of "palladium black."[20]
Part 4: Catalyst Regeneration Protocols
In some cases, a deactivated catalyst can be regenerated, which is a cost-effective and sustainable approach.
Protocol 3: Regeneration of a Palladium Catalyst Deactivated by Carbonaceous Deposits
Objective: To remove organic residues from the catalyst surface.
Methodology:
-
Isolate the spent catalyst by filtration.
-
Wash the catalyst with a suitable organic solvent (e.g., chloroform) to remove soluble organic matter.[21]
-
Follow with a wash with a dilute acid solution (e.g., glacial acetic acid) to remove more strongly bound organic bases.[21]
-
Wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the catalyst under vacuum at a moderate temperature.
Protocol 4: Oxidative Regeneration of a Palladium Catalyst Poisoned by Halides
Objective: To remove strongly adsorbed halides from the catalyst surface.
Methodology:
-
Isolate and wash the spent catalyst as described above.
-
Suspend the catalyst in an acidic aqueous medium.
-
Treat the suspension with a stream of chlorine gas at a temperature between 20-200 °C. This oxidizes the metallic palladium to palladium chloride.[4]
-
Purge the system with an inert gas to remove excess chlorine.
-
Reduce the palladium chloride back to metallic palladium using a suitable reducing agent (e.g., hydrogen gas, formaldehyde).[4][22]
Regeneration Decision Workflow
Caption: Deciding on a Catalyst Regeneration Strategy.
References
- 1. Multifaceted role of silver salts as ligand scavengers and different behavior of nickel and palladium complexes: beyond halide abstraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US3660306A - Process for regenerating a dehalogenation catalyst - Google Patents [patents.google.com]
- 5. Multifaceted role of silver salts as ligand scavengers and different behavior of nickel and palladium complexes: beyond halide abstraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. benchchem.com [benchchem.com]
- 15. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rockymountainlabs.com [rockymountainlabs.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Catalyst Characterization Techniques [hidenanalytical.com]
- 21. mdpi.com [mdpi.com]
- 22. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to 4-(4-Chlorobenzoyl)piperidine vs. 4-(4-Fluorobenzoyl)piperidine in Biological Assays
Introduction
In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] Within this class, 4-benzoylpiperidines are particularly significant as key intermediates and pharmacophores.[2] Two closely related analogs, 4-(4-Chlorobenzoyl)piperidine and 4-(4-Fluorobenzoyl)piperidine, frequently emerge as starting points or fragments in discovery campaigns. Their structural similarity, differing only by a single halogen atom on the benzoyl ring, belies significant differences in their physicochemical properties and, consequently, their biological activities.
This guide provides a comprehensive comparison of these two compounds for researchers in drug discovery. We will delve into their distinct biological profiles, provide validated experimental protocols for their evaluation, and discuss the underlying structure-activity relationships (SAR) that drive their differential performance in biological assays. Our objective is to equip scientists with the necessary insights to make informed decisions when selecting one of these reagents for their specific research applications, from neuroscience to oncology.
Physicochemical Properties: The Halogen Effect
The choice between a chlorine and a fluorine substituent is a classic medicinal chemistry strategy. While both are halogens, their distinct properties of size, electronegativity, and metabolic stability profoundly influence a molecule's behavior.
| Property | This compound | 4-(4-Fluorobenzoyl)piperidine | Rationale for Difference |
| Molecular Formula | C₁₂H₁₄ClNO | C₁₂H₁₄FNO | Different halogen atom. |
| Molecular Weight | 223.70 g/mol [3][4] | 207.24 g/mol [5] | Chlorine is a larger and heavier atom than fluorine. |
| LogP (Predicted) | ~2.3 | ~1.7 | The larger, more lipophilic chlorine atom increases the partition coefficient compared to the more electronegative but smaller fluorine. |
| Halogen Properties | Chlorine (Cl) | Fluorine (F) | |
| van der Waals Radius | 1.75 Å | 1.47 Å | Chlorine occupies more space, which can influence steric interactions with a binding pocket. |
| Electronegativity (Pauling) | 3.16 | 3.98 | Fluorine is the most electronegative element, leading to a stronger dipole moment and potential for unique hydrogen bond-like interactions. |
| C-Halogen Bond Strength | ~339 kJ/mol (for C-Cl) | ~485 kJ/mol (for C-F) | The C-F bond is significantly stronger, making the fluorinated compound less susceptible to metabolic dehalogenation. |
This fundamental difference in the C-Halogen bond strength is a critical consideration. The C-F bond's stability often imparts metabolic resistance, a desirable trait for drug candidates. Conversely, the chloro-substituent, while potentially more metabolically labile, can sometimes form favorable halogen bonds within protein binding sites.
Biological Target Profiles: A Tale of Two Halogens
While structurally similar, these compounds exhibit distinct and sometimes overlapping biological activities. Their evaluation often stems from their roles as metabolites of known drugs or as building blocks for new chemical entities.
-
4-(4-Fluorobenzoyl)piperidine: This moiety is a well-established pharmacophore in compounds targeting central nervous system (CNS) receptors. It is a crucial component of many antipsychotics and is recognized for its role in anchoring ligands to serotoninergic (5-HT₂A) and dopaminergic receptors.[2] Its derivatives are widely explored as potential analgesics, anti-inflammatory agents, and therapeutics for neurological disorders.[6][7][8]
-
This compound: This compound is known as a metabolite of the antipsychotic drug haloperidol.[9] Studies have shown that while it has a low affinity for dopamine D2 receptors, it binds with moderate affinity to sigma receptors.[9] This profile suggests its potential utility in developing sigma receptor modulators. Furthermore, its derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), a promising target in oncology, and as allosteric enhancers for the A1-adenosine receptor.[10][11] Critically, metabolites of haloperidol containing this core structure have been shown to be potent inhibitors of the metabolic enzyme Cytochrome P450 2D6 (CYP2D6), an important consideration for potential drug-drug interactions.[12][13]
Experimental Guide: Comparative In Vitro Assays
To objectively compare these two compounds, a multi-tiered assay approach is recommended. Below, we provide a general workflow and detailed protocols for key assays.
Diagram 1: Comparative Assay Workflow This diagram outlines a logical progression for characterizing and comparing the two compounds.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Fluorobenzoyl)piperidine hydrochloride | 25519-78-2 | Benchchem [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 53220-41-0 [chemicalbook.com]
- 12. Potent inhibition of CYP2D6 by haloperidol metabolites: stereoselective inhibition by reduced haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of 4-(4-Chlorobenzoyl)Piperidine Derivatives: A Guide for Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a wide array of pharmacologically active compounds. Its unique structural and physicochemical properties make it a versatile template for the design of novel therapeutics. Within this broad class, derivatives of 4-(4-Chlorobenzoyl)Piperidine have emerged as a particularly promising chemotype, demonstrating a diverse range of biological activities. This guide provides a comprehensive comparative analysis of these derivatives, offering researchers, scientists, and drug development professionals a critical overview of their therapeutic potential, supported by experimental data and detailed methodologies.
Introduction to the this compound Scaffold
The this compound core structure combines the conformational flexibility of the piperidine ring with the electronic and steric influences of the 4-chlorobenzoyl group. The piperidine ring can adopt various conformations, allowing for optimal interaction with diverse biological targets. The 4-chlorobenzoyl moiety, with its electron-withdrawing chlorine atom and aromatic ring, can participate in various non-covalent interactions, including hydrogen bonding, halogen bonding, and pi-stacking, which are crucial for molecular recognition and binding affinity. This unique combination of features has led to the exploration of its derivatives across multiple therapeutic areas, including oncology, infectious diseases, and neurology.
Comparative Bioactivity Analysis
The biological potential of this compound derivatives is multifaceted. This section provides a comparative analysis of their efficacy in key therapeutic areas, supported by quantitative experimental data.
Monoacylglycerol Lipase (MAGL) Inhibition and Anticancer Activity
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Overexpression of MAGL has been implicated in the progression of various cancers, making it a compelling therapeutic target.[2] this compound derivatives have been identified as potent and reversible inhibitors of MAGL, exhibiting promising anticancer activity.
A seminal study in the field focused on the structural optimization of the lead compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (CL6a), which demonstrated reversible MAGL inhibition with a Kᵢ of 8.6 μM.[3] Through systematic structural modifications, a significantly more potent and selective inhibitor, compound 17b, was developed with a Kᵢ of 0.65 μM.[3] This highlights the tunability of the this compound scaffold for enhanced bioactivity.
Table 1: Comparative MAGL Inhibitory Activity of this compound Derivatives [3]
| Compound | Structure | MAGL Kᵢ (μM) |
| CL6a | (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone | 8.6 |
| 17b | (4-(4-chlorobenzoyl)piperidin-1-yl)(4-hydroxy-3-methylphenyl)methanone | 0.65 |
The anticancer effects of these derivatives are often evaluated using cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics for comparison.
Table 2: Comparative Anticancer Activity of Piperidine and Piperazine Derivatives
| Compound | Derivative Class | Cancer Cell Line | IC50 / GI50 (μM) | Reference |
| Compound 5a | 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | 4.64 | [4] |
| FOCUS (Liver) | 4.15 | [4] | ||
| Compound 17a | Piperidine Derivative | PC3 (Prostate) | 0.81 | [5] |
| MGC803 (Gastric) | 1.09 | [5] | ||
| MCF-7 (Breast) | 1.30 | [5] | ||
| DTPEP | 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine | MCF-7 (Breast) | 0.8 ± 0.04 | [5] |
| MDA-MB-231 (Breast) | 1.2 ± 0.12 | [5] |
Mechanism of Action: MAGL Inhibition in Cancer
The inhibition of MAGL by this compound derivatives exerts its anticancer effects through a dual mechanism. Firstly, it leads to an accumulation of the endocannabinoid 2-AG, which can have anti-proliferative and pro-apoptotic effects on cancer cells.[1] Secondly, and perhaps more critically in some cancers, MAGL inhibition reduces the levels of free fatty acids that are essential for the synthesis of pro-tumorigenic signaling lipids like prostaglandins.[1][6]
Caption: Signaling pathway of MAGL inhibition by this compound derivatives.
Antimicrobial Activity
The piperidine nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have also been investigated for their potential to combat bacterial and fungal infections. The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial efficacy of these compounds.
While specific MIC data for a wide range of this compound derivatives is an area of ongoing research, studies on structurally related piperidin-4-one derivatives provide valuable insights into their potential.
Table 3: Antimicrobial Activity (MIC, µg/mL) of Piperidin-4-one Derivatives [4]
| Compound | S. aureus | E. coli | B. subtilis | C. albicans |
| 1a | >1000 | >1000 | >1000 | 7 |
| 1b | 125 | 250 | 125 | 15 |
| 2a | >1000 | >1000 | >1000 | 7 |
| 2b | 250 | 500 | 250 | 15 |
| Ampicillin (std.) | 0.2 | 0.4 | 0.1 | - |
| Terbinafine (std.) | - | - | - | 0.03 |
The data suggests that modifications to the core piperidine structure can significantly influence antimicrobial potency. Further exploration of N-substituted this compound derivatives is warranted to identify compounds with clinically relevant antimicrobial activity.
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. The development of novel anticonvulsant drugs with improved efficacy and fewer side effects is a critical area of research. Piperidine-containing compounds have shown promise as anticonvulsant agents. The maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests in rodents are standard preclinical models for evaluating anticonvulsant activity. The median effective dose (ED50) is the dose required to protect 50% of the animals from seizures.
While direct ED50 data for a series of this compound derivatives is not extensively available in the public domain, related arylpiperazine derivatives have demonstrated significant anticonvulsant properties. For instance, 1-{3-[4-(3-chlorophenyl)-piperazin-1-yl]-propyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione (compound 8) showed a potent ED50 of 28.2 mg/kg in the MES test in rats.[7] This suggests that the broader class of compounds containing aryl-substituted piperidine or piperazine moieties holds potential for anticonvulsant drug discovery.
Experimental Protocols: A Self-Validating System
The integrity of any comparative analysis rests on the robustness of the experimental methodologies employed. This section details the step-by-step protocols for the key bioactivity assays discussed, providing a framework for reproducible and verifiable research.
Cell Viability and Cytotoxicity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[8][9]
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well microtiter plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[3]
-
Washing: Wash the plates four times with slow-running tap water to remove the TCA.[9]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[8]
-
Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[10] The percentage of cell growth inhibition is calculated relative to untreated control cells.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Protocol:
-
Preparation of Inoculum: Culture the microbial strains overnight and then dilute in an appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.
-
Controls: Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the broth microdilution method to determine MIC.
Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[2]
Protocol:
-
Animal Preparation: Use adult male mice or rats, allowing them to acclimatize to the laboratory conditions.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrode Placement: At the time of peak effect of the drug, apply corneal electrodes moistened with saline.
-
Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[3]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.
-
ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.
Conclusion and Future Directions
The this compound scaffold represents a privileged structure with significant potential for the development of novel therapeutics. The comparative analysis presented in this guide demonstrates its versatility, with derivatives showing promising activity as MAGL inhibitors for cancer therapy, as well as potential for development as antimicrobial and anticonvulsant agents.
The causality behind the observed bioactivities lies in the unique combination of the flexible piperidine ring and the electronically and sterically defined 4-chlorobenzoyl group, which allows for fine-tuning of interactions with biological targets. The provided experimental protocols serve as a self-validating framework for the continued exploration and optimization of these compounds.
Future research should focus on expanding the structure-activity relationship studies for antimicrobial and anticonvulsant activities to identify more potent and selective derivatives. Furthermore, in vivo efficacy and safety profiling of the most promising compounds will be crucial for their translation into clinical candidates. The continued investigation of the this compound scaffold holds great promise for the discovery of next-generation therapies for a range of human diseases.
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. zellx.de [zellx.de]
- 6. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Reference Standards for the Analysis of 4-(4-Chlorobenzoyl)Piperidine
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. This guide provides a comprehensive comparison of reference standards for the analysis of 4-(4-Chlorobenzoyl)Piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of a dedicated pharmacopeial monograph for this specific analyte, this document outlines best practices for the qualification and use of commercially available materials and the establishment of an in-house reference standard. We will delve into the critical analytical techniques required for characterization, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.
The Critical Role of Reference Standards in Pharmaceutical Analysis
A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. It is the cornerstone of generating reliable and reproducible analytical data, which is essential for regulatory submissions, quality control, and research and development. The ideal reference standard is a Certified Reference Material (CRM) from a major pharmacopeia such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP). These primary standards are rigorously tested and come with a comprehensive Certificate of Analysis (CoA) detailing their purity, identity, and stability.
A search of the current USP, EP, and BP catalogues reveals no specific monograph for this compound[1][2][3]. While the British Pharmacopoeia offers reference standards for related compounds like 1,4-bis(4-chlorobenzhydryl)piperazine, a dedicated standard for this compound is not available[2][4]. Consequently, researchers must rely on commercially available chemical-grade materials and qualify them as in-house reference standards.
Comparison of Available Materials
The primary distinction for a reference standard lies in its level of characterization and certification.
| Standard Type | Description | Purity | Certificate of Analysis (CoA) | Suitability |
| Pharmacopeial Standard | A primary standard recognized by a national or international pharmacopeia. | Typically >99.5% (assigned value) | Comprehensive, with detailed analytical data and uncertainty statement. | Gold standard for regulatory filings and QC. (Not available for this compound). |
| Certified Reference Material (CRM) | A highly characterized material from an accredited source, with traceability to SI units. | High, with a certified value and uncertainty. | Detailed, often including data from multiple analytical techniques. | Excellent alternative to pharmacopeial standards. |
| Commercial Chemical Grade | A substance sold by chemical suppliers, often with a stated purity. | Varies (e.g., >97%). | Basic, may only provide identity confirmation (e.g., by NMR or MS) and a purity estimate by a single method (e.g., HPLC). | Requires in-house qualification to be used as a reference standard. |
For this compound, the most common starting point is a high-purity commercial-grade material[5]. The onus is then on the user to perform comprehensive analysis to establish its fitness for purpose as a reference standard.
Establishing an In-House Reference Standard: A Workflow
The qualification of a commercial batch of this compound as an in-house reference standard is a multi-step process that involves identity confirmation, purity determination, and an assessment of potential impurities.
References
- 1. store.usp.org [store.usp.org]
- 2. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 3. Reference Standards catalogue search - 955 items - British Pharmacopoeia [pharmacopoeia.com]
- 4. 1,4-Bis(4-Chlorobenzhydryl)Piperazine, British Pharmacopoeia (BP) Reference Standard, MilliporeSigma Supelco 25 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 4-(4-Chlorobenzoyl)Piperidine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies raised against 4-(4-Chlorobenzoyl)Piperidine and its derivatives. We will explore the causal logic behind experimental design and compare key analytical methods, furnishing you with the technical insights required to select highly specific antibodies essential for robust and reproducible results in a drug development context.
Introduction: The Imperative for Specificity in Small Molecule Detection
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Derivatives of this compound are of particular interest in drug discovery programs targeting various receptors and enzymes. The development of sensitive and specific immunoassays for these compounds is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, therapeutic drug monitoring, and toxicology assessments.
However, the reliability of any immunoassay hinges on the specificity of the antibody employed.[1][2] An antibody that cross-reacts with structurally related metabolites, precursor compounds, or other drugs can lead to grossly inaccurate quantification, resulting in flawed data and potentially compromising years of research and investment.[3][4] This guide provides a methodological blueprint for rigorously evaluating antibody specificity to ensure the integrity of your research.
Since small molecules like this compound are haptens (i.e., not immunogenic on their own), they must first be conjugated to a large carrier protein to elicit an antibody response.[5][6] The design of this initial step—the creation of the immunogen—is the bedrock upon which antibody specificity is built.
Part 1: The Foundation of Specificity - Rational Immunogen Design
The specificity of an antibody is not an accident; it is engineered from the very beginning. The strategy used to link the this compound hapten to its carrier protein directly influences which structural features of the molecule the resulting antibodies will recognize.
The Causality Behind Hapten Design: The immune system generates antibodies against the parts of the hapten that are most exposed and distal to the large carrier protein. Therefore, to generate antibodies that specifically recognize the unique core of this compound, the spacer arm should be attached to a position on the molecule that is common among its potential cross-reactants or is synthetically convenient, leaving the distinguishing features exposed.
For instance, attaching the linker arm to the piperidine nitrogen preserves the unique chlorobenzoyl moiety as the primary epitope for immune recognition. Conversely, modifying the chlorophenyl ring for conjugation would likely produce antibodies that recognize the piperidine ring, potentially leading to higher cross-reactivity with other piperidine-containing compounds.[7][8]
Part 2: A Comparative Guide to Cross-Reactivity Assessment
No single method tells the whole story. A robust validation strategy employs orthogonal methods to build a comprehensive specificity profile. Here, we compare the two gold-standard techniques for small molecule antibody characterization: Competitive ELISA and Surface Plasmon Resonance (SPR).
Method A: Competitive ELISA - The Workhorse of Specificity Screening
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common and practical method for screening antibody cross-reactivity against a panel of related compounds.
Principle of Causality: This assay relies on the principle of competitive binding.[9] A known amount of hapten-protein conjugate is immobilized on a plate. The antibody is pre-incubated with either the target compound (the analyte) or a potential cross-reactant. If the antibody binds to the compound in solution, it will be unavailable to bind to the conjugate on the plate, resulting in a reduced signal. The more strongly the antibody binds to a compound in solution, the lower the signal, allowing for quantitative comparison.
Hypothetical Cross-Reactivity Data (Competitive ELISA)
The primary outputs are the IC50 (the concentration of analyte required to inhibit 50% of the maximum signal) and the percent cross-reactivity.
% Cross-Reactivity = (IC50 of Target Compound / IC50 of Test Compound) * 100
| Compound Tested | Structure (Illustrative) | IC50 (nM) | % Cross-Reactivity | Interpretation |
| This compound | 4-Cl-Ph-CO-Piperidine | 1.5 | 100% | Target Analyte |
| 4-(4-Fluorobenzoyl)Piperidine | 4-F-Ph-CO-Piperidine | 12.0 | 12.5% | Moderate cross-reactivity |
| 4-(Benzoyl)Piperidine | Ph-CO-Piperidine | 155.0 | 0.97% | Low cross-reactivity |
| 4-(4-Chlorobenzoyl)Pyrrolidine | 4-Cl-Ph-CO-Pyrrolidine | 350.0 | 0.43% | Negligible cross-reactivity |
| Haloperidol | Complex structure | >10,000 | <0.01% | No significant cross-reactivity |
Experimental Protocol: Competitive ELISA
-
Coating: Dilute a hapten-BSA conjugate (different from the immunizing conjugate, e.g., using BSA if KLH was used for immunization, to prevent cross-reactivity to the carrier) to 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding plate and incubate overnight at 4°C.[10]
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T) and incubate for 2 hours at room temperature to prevent non-specific binding.[11]
-
Competition:
-
Prepare serial dilutions of the target compound (standard curve) and potential cross-reactants in Assay Buffer (PBS-T with 1% BSA).
-
Dilute the primary antibody to a pre-determined optimal concentration (that yields ~80% of the maximum signal in the absence of a competitor).
-
In a separate dilution plate, mix 50 µL of each standard/competitor dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at 37°C.
-
Transfer 100 µL of the antibody-analyte mixture to the coated and blocked assay plate. Incubate for 1 hour at 37°C.[11]
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP), diluted according to the manufacturer's instructions in Assay Buffer. Incubate for 1 hour at 37°C.
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-20 minutes.
-
Stop the reaction by adding 50 µL of 2M H₂SO₄.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The data is then used to generate inhibition curves and calculate IC50 values.
Method B: Surface Plasmon Resonance (SPR) - The Kinetic Deep Dive
SPR offers a more sophisticated, real-time, and label-free analysis of binding events. It provides not just affinity (how strongly molecules bind) but also kinetics (how fast they bind and dissociate).[12][13]
Principle of Causality: In a typical SPR experiment for small molecules, the antibody is immobilized on a sensor chip. A solution containing the analyte (the piperidine derivative) is flowed over the surface. Binding of the analyte to the antibody causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU). By analyzing the binding curves at different analyte concentrations, one can calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).[12][14]
Hypothetical Kinetic & Affinity Data (SPR)
A highly specific antibody will show a strong affinity (low Kₑ) and fast association rate for the target analyte, with significantly weaker affinity (high Kₑ) and/or faster dissociation rates for related compounds.
| Compound Tested | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (nM) | Interpretation |
| This compound | 1.2 x 10⁵ | 1.8 x 10⁻⁴ | 1.5 | High affinity, slow off-rate |
| 4-(4-Fluorobenzoyl)Piperidine | 9.5 x 10⁴ | 1.1 x 10⁻³ | 11.6 | ~8x weaker affinity |
| 4-(Benzoyl)Piperidine | 5.0 x 10³ | 7.8 x 10⁻³ | 1560 | >1000x weaker affinity |
| 4-(4-Chlorobenzoyl)Pyrrolidine | 2.1 x 10³ | >0.1 (fast) | >50,000 | Very weak, transient binding |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).[15]
-
Antibody Immobilization: Immobilize the primary antibody onto the activated chip surface to a target density of ~2000 RU. Deactivate remaining active groups.
-
System Priming: Prime the system with running buffer (e.g., HBS-EP+ buffer, potentially with a small percentage of DMSO if required for analyte solubility).
-
Analyte Injection: Prepare serial dilutions of the target compound and potential cross-reactants in running buffer, typically ranging from 0.1 nM to 1000 nM.
-
Binding Cycle (for each concentration):
-
Inject the analyte solution over the sensor surface for a defined period (e.g., 120 seconds) to monitor the association phase.
-
Switch back to running buffer and monitor the dissociation phase (e.g., for 300 seconds).
-
-
Regeneration: Inject a low-pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip bound analyte and regenerate the antibody surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and Kₑ.
Part 3: Synthesizing the Data - A Framework for Antibody Selection
The data from both ELISA and SPR should be corroborative. The rank order of potency (IC50) from ELISA should align with the rank order of affinity (Kₑ) from SPR. Discrepancies may indicate assay-specific artifacts that warrant further investigation.
The choice of the "best" antibody is ultimately dictated by its intended application—a concept known as "fit-for-purpose" validation.[16][17][18]
References
- 1. Selecting and engineering monoclonal antibodies with drug-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. polarismarketresearch.com [polarismarketresearch.com]
- 4. news-medical.net [news-medical.net]
- 5. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 10. Sandwich ELISA Protocol | Hello Bio [hellobio.com]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 13. rapidnovor.com [rapidnovor.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. sysy.com [sysy.com]
A Comparative Guide to the Efficacy of Synthetic Routes for 4-(4-Chlorobenzoyl)Piperidine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(4-chlorobenzoyl)piperidine, a key structural motif in a variety of pharmacologically active compounds, presents a recurring challenge in medicinal chemistry and process development. The efficiency of its synthesis directly impacts the cost, timeline, and environmental footprint of drug discovery and manufacturing processes. This guide provides an in-depth, comparative analysis of three prominent synthetic strategies for obtaining this compound: Friedel-Crafts acylation, Grignard reaction, and Suzuki-Miyaura cross-coupling. Each route is evaluated based on its chemical principles, experimental protocol, and a critical assessment of its advantages and disadvantages in a research and development context.
The Central Role of this compound
The 4-aroylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents targeting the central nervous system, cardiovascular diseases, and more. The 4-chlorobenzoyl substituent, in particular, often imparts desirable pharmacokinetic and pharmacodynamic properties. Consequently, the development of robust and efficient synthetic routes to this key intermediate is of paramount importance.
Synthetic Strategies: A Head-to-Head Comparison
This guide will dissect three distinct and widely applicable synthetic methodologies. Each section will provide a detailed experimental protocol, a mechanistic rationale, and a thorough analysis of the pros and cons to aid in the selection of the most appropriate route for a given application.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring.[1][2] In the context of synthesizing this compound, a direct acylation of piperidine is not feasible due to the high reactivity of the secondary amine, which would preferentially react with the acylating agent or the Lewis acid catalyst. Therefore, a more strategic approach is required, typically involving the acylation of a suitable precursor followed by the formation of the piperidine ring, or the acylation of a protected piperidine derivative.
A plausible and efficient variation involves the Friedel-Crafts acylation of chlorobenzene with piperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4] The piperidine nitrogen must be protected to prevent side reactions.
Experimental Protocol: Friedel-Crafts Acylation
Step 1: N-Protection of Piperidine-4-carboxylic Acid
-
To a solution of piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dioxane/water), add a base such as sodium hydroxide (2.2 eq).
-
Cool the mixture to 0°C and add a protecting group reagent, for example, benzyl chloroformate (Cbz-Cl, 1.1 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture with dilute HCl and extract the N-protected piperidine-4-carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected acid.
Step 2: Formation of the Acyl Chloride
-
To the N-protected piperidine-4-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane, DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0°C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude N-protected piperidine-4-carbonyl chloride.
Step 3: Friedel-Crafts Acylation
-
To a suspension of anhydrous aluminum chloride (1.2 eq) in dry chlorobenzene (which also serves as the reactant) at 0°C, add the N-protected piperidine-4-carbonyl chloride (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-protected this compound.
Step 4: Deprotection
-
Dissolve the N-protected this compound in a suitable solvent (e.g., methanol).
-
For an N-Cbz protecting group, add a palladium on carbon catalyst (Pd/C, 10 mol%) and subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the final product, this compound.
Causality and Mechanistic Insights
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion generated from the reaction of the acyl chloride with the Lewis acid catalyst.[5] This acylium ion is then attacked by the electron-rich aromatic ring (chlorobenzene) in an electrophilic aromatic substitution reaction. The protection of the piperidine nitrogen is crucial to prevent its reaction with the Lewis acid or the acyl chloride. The subsequent deprotection step liberates the final product.
Caption: Friedel-Crafts Acylation Workflow.
Analysis of the Friedel-Crafts Route
| Advantages | Disadvantages |
| Utilizes readily available and relatively inexpensive starting materials.[1] | Requires stoichiometric amounts of a Lewis acid, which can be harsh and generate significant waste.[6] |
| The reaction is generally high-yielding for activated aromatic systems. | The piperidine nitrogen requires protection and deprotection, adding steps to the overall synthesis. |
| Well-established and understood reaction mechanism. | The acylation of chlorobenzene can lead to ortho and para isomers, requiring purification.[3] |
| Not suitable for substrates with functional groups sensitive to strong Lewis acids. |
Route 2: Grignard Reaction
The Grignard reaction is a versatile and powerful tool for carbon-carbon bond formation, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[7] For the synthesis of this compound, this can be achieved by reacting 4-chlorophenylmagnesium bromide with a suitable piperidine-4-carbonyl derivative, such as an N-protected piperidine-4-carboxaldehyde or a Weinreb amide. The use of a Weinreb amide is particularly advantageous as it typically prevents over-addition and yields the ketone directly.
Experimental Protocol: Grignard Reaction
Step 1: Preparation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 4-bromochlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 4-bromochlorobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle reflux. If not, gentle heating may be required.
-
Once initiated, add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of 4-chlorophenylmagnesium bromide.[8][9]
Step 2: Preparation of the N-Protected Piperidine-4-Weinreb Amide
-
To a solution of N-protected piperidine-4-carboxylic acid (1.0 eq) in an inert solvent like DCM, add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-18 hours.
-
Work up the reaction by washing with aqueous solutions of acid, base, and brine.
-
Dry the organic layer and concentrate to obtain the Weinreb amide, which can be purified by column chromatography.
Step 3: Grignard Addition to the Weinreb Amide
-
In a separate flame-dried flask under an inert atmosphere, dissolve the N-protected piperidine-4-Weinreb amide (1.0 eq) in anhydrous THF and cool to 0°C.
-
Slowly add the freshly prepared 4-chlorophenylmagnesium bromide solution (1.2 eq) via a cannula or dropping funnel.
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-protected this compound.
Step 4: Deprotection
-
Follow the deprotection procedure as described in Route 1 to obtain the final product.
Causality and Mechanistic Insights
The Grignard reagent, 4-chlorophenylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation to the magnesium ion. Upon acidic workup, this intermediate collapses to form the ketone. The Weinreb amide is particularly effective because the N-methoxy-N-methylamide group is a poor leaving group, which prevents the addition of a second equivalent of the Grignard reagent.
Caption: Grignard Reaction Workflow.
Analysis of the Grignard Route
| Advantages | Disadvantages |
| High-yielding and generally provides a clean reaction with the use of a Weinreb amide. | Grignard reagents are highly sensitive to moisture and protic functional groups, requiring strictly anhydrous conditions.[10] |
| Readily available starting materials. | The synthesis also requires protection and deprotection of the piperidine nitrogen. |
| Avoids the use of harsh Lewis acids. | Can be difficult to initiate on a large scale. |
| The reaction is typically regioselective. | Potential for side reactions if the piperidine-4-carbonyl substrate is not carefully chosen (e.g., over-addition to esters or aldehydes). |
Route 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[11][12] This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields. For the synthesis of this compound, a convergent approach can be employed, coupling a suitable piperidine derivative with a 4-chlorophenylboronic acid derivative in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Step 1: Preparation of N-Protected 4-(Methoxy(methyl)carbamoyl)phenylboronic Acid Pinacol Ester
This route would involve a multi-step synthesis of a suitable piperidine precursor with a boronic acid or ester functionality at the 4-position. A more practical approach would be to couple 4-chlorophenylboronic acid with an N-protected piperidine-4-carbonyl derivative. A Stille coupling between an N-protected piperidine-4-carbonyl chloride and a 4-chlorophenyl stannane derivative is also a viable palladium-catalyzed approach.[13]
A plausible Suzuki-Miyaura approach would involve the coupling of 4-chlorophenylboronic acid with a suitable N-protected piperidine derivative that can be converted to the ketone. However, a more direct ketone synthesis is often achieved via a carbonylative Suzuki coupling or by coupling an acyl chloride. A more straightforward palladium-catalyzed approach is the Suzuki-Miyaura coupling to form a biaryl precursor, which is then elaborated to the final product.
Given the directness of the other routes, a Suzuki coupling to form the C-C bond of the ketone is less common but theoretically possible. A more practical application of palladium catalysis would be a Suzuki coupling to form the 4-arylpiperidine core, followed by acylation. However, for a direct comparison of the formation of the benzoyl moiety, a carbonylative cross-coupling or a related reaction would be more appropriate.
For the purpose of this guide, we will outline a hypothetical Suzuki-Miyaura carbonylative coupling, which is a more advanced but highly efficient method.
Step 1: Preparation of N-Boc-4-iodopiperidine
-
Starting from N-Boc-4-hydroxypiperidine, convert the hydroxyl group to a good leaving group (e.g., tosylate or mesylate).
-
Displace the leaving group with iodide using sodium iodide in acetone (Finkelstein reaction).
Step 2: Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling
-
In a pressure vessel, combine N-Boc-4-iodopiperidine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 eq).
-
Add a suitable solvent, such as toluene or dioxane.
-
Pressurize the vessel with carbon monoxide (CO, typically 1-10 atm).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
After cooling to room temperature, carefully vent the CO.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain N-Boc-4-(4-chlorobenzoyl)piperidine.
Step 3: Deprotection
-
Follow the deprotection procedure as described in Route 1 to obtain the final product.
Causality and Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14] In the carbonylative version, carbon monoxide inserts into the palladium-alkyl bond prior to the transmetalation or reductive elimination step.
Caption: Suzuki-Miyaura Carbonylative Coupling Workflow.
Analysis of the Suzuki-Miyaura Route
| Advantages | Disadvantages |
| Excellent functional group tolerance, allowing for the synthesis of complex molecules.[12][15] | The cost of palladium catalysts and specialized ligands can be high. |
| Mild reaction conditions, avoiding harsh acids or bases. | Boronic acids can be unstable and require careful handling.[16] |
| High yields and selectivity are often achievable. | Carbonylative couplings require the use of toxic carbon monoxide gas and specialized equipment. |
| A convergent synthesis strategy. | The synthesis of the required organoboron or organohalide piperidine precursor can add steps to the overall sequence. |
Comparative Data Summary
| Parameter | Friedel-Crafts Acylation | Grignard Reaction | Suzuki-Miyaura Cross-Coupling |
| Overall Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Number of Steps | 3-4 (including protection/deprotection) | 3-4 (including protection/deprotection) | 3-4 (including precursor synthesis and deprotection) |
| Reagent Cost | Low to Moderate | Low to Moderate | Moderate to High |
| Reaction Conditions | Harsh (strong Lewis acid) | Mild (but requires anhydrous conditions) | Mild |
| Functional Group Tolerance | Poor | Poor | Excellent |
| Safety Concerns | Corrosive and water-sensitive reagents. | Pyrophoric reagents, requires inert atmosphere. | Toxic palladium catalysts and ligands, CO gas for carbonylative coupling. |
| Scalability | Can be challenging due to exotherms and quenching. | Can be challenging due to initiation and anhydrous conditions. | Generally good, with catalyst optimization. |
| Green Chemistry Aspect | Poor (large amount of acidic waste) | Moderate (metal waste) | Good (catalytic, but uses heavy metals) |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is highly dependent on the specific context of the research or development program.
-
For large-scale, cost-sensitive production where the starting materials are simple and functional group tolerance is not a major concern, the Friedel-Crafts acylation may be a viable option, provided that the challenges of waste management and potential isomer formation are addressed.
-
The Grignard reaction offers a reliable and often high-yielding alternative, particularly when employing a Weinreb amide to avoid over-addition. It is a strong candidate for laboratory-scale synthesis and process development, assuming that the stringent requirements for anhydrous conditions can be met.
-
For the synthesis of complex derivatives or in situations where high functional group tolerance is paramount, the Suzuki-Miyaura cross-coupling is the superior choice. While the initial investment in catalysts and specialized reagents may be higher, the mild conditions and broad applicability often justify the cost, especially in a drug discovery setting where rapid access to a diverse range of analogs is crucial. The carbonylative variant, while powerful, introduces additional safety and equipment considerations.
Ultimately, a thorough evaluation of the available resources, desired scale, and the specific chemical functionalities of the target molecule and its precursors will guide the discerning chemist to the most efficacious synthetic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reactions for biomolecular chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 4. collegedunia.com [collegedunia.com]
- 5. benchchem.com [benchchem.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grignard Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. chembk.com [chembk.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]
- 14. nobelprize.org [nobelprize.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activity of 4-(4-Chlorobenzoyl)piperidine and Other Piperidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth comparative analysis of the biological activity of 4-(4-Chlorobenzoyl)piperidine and other key piperidine-based derivatives. By examining their interactions with various biological targets, including sigma-1 (σ1) receptors, monoacylglycerol lipase (MAGL), glycine transporter type 2 (GlyT2), and stearoyl-CoA desaturase-1 (SCD-1), we aim to provide a valuable resource for researchers engaged in drug discovery and development. This guide will delve into quantitative structure-activity relationships (SAR), detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction to Piperidine Derivatives in Drug Discovery
The six-membered nitrogen-containing heterocycle of piperidine is a recurring motif in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with diverse biological targets. The 4-benzoylpiperidine substructure, in particular, has been identified as a key pharmacophore in the development of ligands for central nervous system (CNS) targets and enzymes involved in metabolic pathways. The addition of a chlorine atom to the benzoyl moiety, as in this compound, can significantly influence the compound's electronic properties and binding affinities.
Comparative Biological Activity
This section provides a comparative overview of the biological activity of this compound and related piperidine derivatives across several key protein targets. While specific quantitative data for this compound is not extensively available in the public domain for all targets, we will draw comparisons from closely related analogs to infer its potential activity profile.
Sigma-1 (σ1) Receptor Modulation
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of neurological and psychiatric disorders[1]. 4-Aroylpiperidines have been identified as potent and selective ligands for the σ1 receptor[2][3].
Structure-Activity Relationship Insights:
Table 1: Comparative σ1 Receptor Binding Affinities of Piperidine Derivatives
| Compound | Structure | Target | Kᵢ (nM) | Reference |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ1 Receptor | 3.90 | [4] | |
| 2-fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide | σ1 Receptor | 3.56 | [4] | |
| Haloperidol | σ1 Receptor | ~10 (defining non-specific binding) | [5] | |
| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | σ1 Receptor | Potent Ligand |
Note: Data for this compound is not available. The table presents data for structurally related compounds to provide context.
Monoacylglycerol Lipase (MAGL) Inhibition
Monoacylglycerol lipase is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL is a promising therapeutic strategy for various neurological and inflammatory disorders[6][7]. A study focused on the structural optimization of 4-chlorobenzoylpiperidine derivatives identified them as reversible MAGL inhibitors[8].
Structure-Activity Relationship Insights:
In a study by Granchi et al. (2016), the lead compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone, demonstrated reversible MAGL inhibition with a Ki of 8.6 μM. This indicates that the this compound core is a viable scaffold for developing MAGL inhibitors. Further optimization of this class of compounds has led to the identification of highly potent and selective reversible MAGL inhibitors, with IC50 values in the nanomolar range[9].
Table 2: Comparative MAGL Inhibitory Activities of Piperidine Derivatives
| Compound | Structure | Target | Kᵢ (μM) / IC₅₀ (nM) | Reference |
| (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (Lead Compound) | MAGL | Kᵢ = 8.6 μM | [8] | |
| Optimized Benzoylpiperidine Derivative (Compound 23) | MAGL | IC₅₀ = 80 nM | [9] | |
| Benzylpiperidine Derivative (Compound 7) | MAGL | IC₅₀ = 133.9 nM | [10] | |
| Aryl Formyl Piperidine Derivative (Compound 36) | MAGL | IC₅₀ = 15 nM | [7] |
Glycine Transporter Type 2 (GlyT2) Inhibition
Glycine transporter type 2 is responsible for the reuptake of glycine into presynaptic terminals, thus modulating glycinergic neurotransmission. Inhibitors of GlyT2 are being investigated as potential analgesics for the treatment of chronic pain. Benzoylpiperidine derivatives have been explored as GlyT2 inhibitors[11][12].
Structure-Activity Relationship Insights:
Research into benzoylpiperidine analogs as GlyT2 inhibitors has shown that small structural modifications to the benzoylpiperidine core can lead to significant changes in inhibitory activity. The nature of the substituent on the distal aryl ring and the length of the linker are crucial for potency[11]. While a specific IC50 value for this compound is not provided in the available literature, the general class of benzoylpiperidines has shown promise.
Table 3: Comparative GlyT2 Inhibitory Activities of Piperidine Derivatives
| Compound Class | Target | Activity | Reference |
| Benzoylpiperidine Analogs | GlyT2 | Potent Inhibition (specific values not provided for all compounds) | [11][12] |
| Org 24598 (GlyT1b inhibitor) | GlyT1b | IC₅₀ = 6.9 nM | |
| Org-25543 (GlyT2 inhibitor) | GlyT2 | IC₅₀ = 16 nM | [13] |
Note: This table highlights the potential of the benzoylpiperidine class and provides context with known potent GlyT inhibitors.
Stearoyl-CoA Desaturase-1 (SCD-1) Inhibition
Stearoyl-CoA desaturase-1 is a key enzyme in lipogenesis, catalyzing the synthesis of monounsaturated fatty acids. Inhibition of SCD-1 is a therapeutic target for metabolic diseases such as obesity and diabetes. Piperidine-based compounds have been identified as potent SCD-1 inhibitors[14][15][16].
Structure-Activity Relationship Insights:
Several series of piperidine-based SCD-1 inhibitors have been developed, demonstrating that the piperidine core can be effectively utilized to target this enzyme. The structure-activity relationships often focus on the substituents attached to the piperidine nitrogen and at the 4-position. While direct data for this compound is unavailable, the broader class of 4-substituted piperidines has yielded potent inhibitors.
Table 4: Comparative SCD-1 Inhibitory Activities of Piperidine Derivatives
| Compound Class | Target | Activity | Reference |
| 4-Bicyclic heteroaryl-piperidine derivatives | SCD-1 | Potent Inhibition | [14][16] |
| Piperidine-aryl urea-based inhibitors | SCD-1 | Potent Inhibition | [15] |
| A939572 | mSCD1, hSCD1 | IC₅₀ < 4 nM, 37 nM | [17] |
| CAY10566 | mSCD1, hSCD1 | IC₅₀ = 4.5 nM, 26 nM | [17] |
Note: This table illustrates the utility of the piperidine scaffold in developing SCD-1 inhibitors and provides examples of potent compounds.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key assays relevant to the biological targets discussed.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of compounds to the sigma-1 receptor[1][5][18][19][20].
Materials:
-
Membrane preparations from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver membranes)
-
Radioligand: --INVALID-LINK---pentazocine
-
Non-specific binding control: Haloperidol (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
Membrane preparation (protein concentration optimized for the assay)
-
Test compound or vehicle (for total binding) or Haloperidol (for non-specific binding)
-
--INVALID-LINK---pentazocine (at a concentration near its Kd)
-
-
Incubate the plate at 37°C for 90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Sigma-1 Receptor Binding Assay
Caption: Workflow for a typical sigma-1 receptor radioligand binding assay.
Monoacylglycerol Lipase (MAGL) Activity Assay (Fluorometric)
This protocol is based on commercially available kits and published methods for measuring MAGL activity[6][21][22][23][24].
Materials:
-
Recombinant human MAGL enzyme
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Fluorometric substrate (e.g., a non-fluorescent substrate that releases a fluorescent product upon cleavage)
-
Test inhibitor (e.g., this compound derivatives)
-
Control inhibitor (e.g., JZL184)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor at a concentration 20 times the final desired concentration.
-
In a 96-well black plate, add the following to each well:
-
MAGL Assay Buffer
-
Diluted MAGL enzyme
-
Test inhibitor or vehicle (for control activity) or control inhibitor (for positive control)
-
-
Pre-incubate the plate for 30 minutes at 37°C, protected from light, to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorometric substrate to each well.
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, using the appropriate excitation and emission wavelengths for the substrate.
-
Determine the rate of the enzymatic reaction (slope of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each concentration of the test inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Workflow for MAGL Fluorometric Assay
Caption: Workflow for a fluorometric monoacylglycerol lipase (MAGL) activity assay.
Conclusion
This compound and its derivatives represent a versatile chemical scaffold with demonstrated or potential activity against a range of important biological targets. The comparative analysis presented in this guide highlights the significance of the 4-benzoylpiperidine moiety in interacting with the sigma-1 receptor, MAGL, GlyT2, and SCD-1. The structure-activity relationships discussed underscore the critical role of substituent modifications in optimizing potency and selectivity. The provided experimental protocols offer a practical framework for researchers to further investigate the biological properties of these and other piperidine-based compounds. As the field of drug discovery continues to evolve, the insights gained from comparative studies of privileged scaffolds like piperidine will be instrumental in the rational design of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. | Semantic Scholar [semanticscholar.org]
- 13. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 14. 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable Stearoyl-CoA desaturase-1 (SCD1) inhibitors. Part 1: urea-based analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. assaygenie.com [assaygenie.com]
- 22. A New Ultrasensitive Bioluminescence-Based Method for Assaying Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 24. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 4-(4-Chlorobenzoyl)Piperidine
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible scientific outcomes. 4-(4-Chlorobenzoyl)piperidine is a key building block in the synthesis of numerous pharmacologically active compounds. The presence of impurities, even in trace amounts, can lead to aberrant biological activity, compromise the integrity of structure-activity relationship (SAR) studies, and introduce unforeseen toxicities.
This guide provides an in-depth, objective comparison of the primary analytical methodologies for assessing the purity of commercially available this compound. Rather than a direct comparison of supplier-specific products, which can vary from batch to batch, this document equips the scientist with the foundational knowledge, experimental protocols, and data interpretation frameworks necessary to conduct a comprehensive in-house purity evaluation. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to quality assessment.
The Landscape of Potential Impurities
The purity profile of this compound is intrinsically linked to its synthetic route. A common laboratory-scale synthesis involves the Friedel-Crafts acylation of chlorobenzene with piperidine-4-carbonyl chloride or a related activated piperidine derivative. Understanding the potential for unreacted starting materials, side-products, and degradation products is critical for developing a comprehensive analytical strategy.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual piperidine, 4-chlorobenzoyl chloride, or related precursors.
-
Isomeric Impurities: Positional isomers such as 2- or 3-chlorobenzoylpiperidine derivatives may arise from impurities in the chlorobenzoyl starting material.
-
By-products of Side Reactions: Over-acylation or other secondary reactions can lead to unexpected molecular species. For instance, the synthesis of related compounds like fenofibrate involves intermediates such as 4-chloro-4'-hydroxybenzophenone, highlighting the types of aromatic ketone structures that could be present as impurities.[1]
Potential Degradation Products:
-
Hydrolysis Products: The ketone linkage is generally stable, but under certain pH and temperature conditions, hydrolysis could occur.
-
Oxidative Degradation: Exposure to air and light over extended periods could lead to oxidative by-products.
A multi-pronged analytical approach is therefore not just recommended but essential for a thorough purity assessment.
Comparative Analysis of Core Analytical Techniques
The three pillars of purity assessment for a molecule like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique insights into the purity profile of the compound.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantitative purity determination and detection of non-volatile impurities. | High precision and accuracy for quantification; excellent for routine quality control; can be stability-indicating. | Requires a chromophore for UV detection; may not be suitable for volatile impurities. |
| GC-MS | Detection and identification of volatile and semi-volatile impurities. | High sensitivity and specificity for volatile compounds; provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| ¹H NMR | Structural confirmation and quantification of the primary compound and major impurities. | Provides unambiguous structural information; can be used for quantitative analysis (qNMR) without a specific reference standard for the impurity. | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals. |
The Interrelation of Analytical Methods for Comprehensive Purity Profiling
Caption: A comprehensive purity assessment workflow integrates multiple analytical techniques.
Experimental Protocols: A Practical Guide
The following protocols are presented as robust starting points. It is imperative that these methods are validated in your own laboratory to ensure they are suitable for their intended purpose, in accordance with ICH guidelines.[2][3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for the closely related compound 4-(4-chlorophenyl)-4-hydroxypiperidine, demonstrating its applicability to this class of molecules.[4]
Objective: To quantify the purity of this compound and to detect and quantify non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (The benzoyl chromophore should have significant absorbance at this wavelength)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.
-
Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
Calculate the area percent of the main peak relative to the total area of all peaks. This provides an estimate of purity.
-
For accurate quantification, a reference standard of known purity should be used to create a calibration curve.
Caption: Step-by-step workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile and semi-volatile impurities that may not be detected by HPLC.
Instrumentation:
-
GC system with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole or TOF).
GC-MS Conditions:
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
Sample Preparation:
-
Dissolve the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
A 1 µL injection volume is typically sufficient.
Data Analysis:
-
Analyze the total ion chromatogram (TIC) for peaks other than the main component.
-
Examine the mass spectrum of any impurity peaks and compare them to spectral libraries (e.g., NIST) for tentative identification. The fragmentation pattern of piperidine derivatives often involves α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[5]
¹H NMR Spectroscopy
Objective: To confirm the chemical structure of the bulk material and to identify and potentially quantify any major impurities with distinct proton signals.
Instrumentation:
-
NMR spectrometer (300 MHz or higher is recommended for better resolution).
Experimental Conditions:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent.
-
Experiment: A standard 1D proton NMR experiment should be performed.
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum or with predicted chemical shifts to confirm the identity of this compound. The spectrum should show characteristic signals for the aromatic protons of the chlorobenzoyl group and the aliphatic protons of the piperidine ring.[6][7]
-
Integrate all signals. The presence of impurities may be indicated by signals that do not correspond to the main compound.
-
If a certified reference standard is available, quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone) and comparing the integral of a unique proton signal from the analyte to a signal from the internal standard.
Synthesizing the Data for a Comparative Assessment
To effectively compare the purity of this compound from different commercial sources, a systematic approach to data tabulation is essential.
Table 1: Comparative Purity Assessment Summary
| Supplier | Lot Number | Stated Purity | HPLC Purity (Area %) | Number of Impurities >0.1% (HPLC) | GC-MS Volatile Impurities Detected? | ¹H NMR Conforms to Structure? |
| Supplier A | ||||||
| Supplier B | ||||||
| Supplier C |
This table provides a high-level overview, allowing for a quick comparison of key purity indicators. For a more detailed analysis, a second table should be used to track individual impurities.
Table 2: Impurity Profile Comparison
| Impurity (Retention Time/m/z) | Supplier A (Area %) | Supplier B (Area %) | Supplier C (Area %) | Tentative Identification (GC-MS/NMR) |
| Impurity 1 (HPLC, RT=X.X min) | ||||
| Impurity 2 (HPLC, RT=Y.Y min) | ||||
| Impurity 3 (GC, RT=Z.Z min) |
Conclusion: An Evidence-Based Approach to Quality
The purity of a chemical intermediate like this compound is not a static property but a critical parameter that requires rigorous, multi-faceted verification. Relying solely on a supplier's stated purity is insufficient for critical research and development applications. By employing a combination of HPLC, GC-MS, and NMR, researchers can build a comprehensive purity profile, enabling an informed selection of the most suitable material for their work. This guide provides the necessary framework and experimental starting points to establish a self-validating system of quality control, ensuring the integrity and success of your scientific endeavors. The validation of these analytical methods within your own laboratory is the final, crucial step in guaranteeing the accuracy and reliability of your results.[8]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pharmadevils.com [pharmadevils.com]
- 3. dcvmn.org [dcvmn.org]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. 4-Chlorobenzoyl chloride(122-01-0) 1H NMR spectrum [chemicalbook.com]
- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
A Comparative Guide to the Spectral Analysis of 4-(4-Chlorobenzoyl)Piperidine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the spectral characteristics of 4-(4-Chlorobenzoyl)Piperidine and its analogues. Understanding the spectral database of this class of compounds is crucial for researchers in drug discovery and development, as the piperidine moiety is a key structural component in many pharmaceuticals. This document offers a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, supported by experimental protocols and interpretation.
Introduction: The Significance of the 4-Aroylpiperidine Scaffold
The 4-aroylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The substitution pattern on both the piperidine ring and the aromatic ring plays a critical role in the pharmacological activity of these molecules. Therefore, unambiguous structural elucidation and characterization are paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of these synthesized compounds. This guide will delve into the key spectral features that define this compound and its analogues, providing a comparative framework for researchers.
Comparative Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-aroylpiperidines, both ¹H and ¹³C NMR provide a wealth of information regarding the piperidine ring conformation and the electronic environment of the aromatic ring.
¹H NMR Spectral Characteristics:
The ¹H NMR spectra of 4-aroylpiperidines are characterized by signals corresponding to the protons of the piperidine ring and the substituted benzoyl group.
-
Piperidine Protons: The protons on the piperidine ring typically appear as complex multiplets in the upfield region (δ 1.5-4.0 ppm). The protons at C2 and C6, adjacent to the nitrogen, are generally the most deshielded of the ring protons. The proton at C4, attached to the carbonyl-bearing carbon, is also significantly deshielded.
-
Aromatic Protons: The protons on the substituted benzoyl ring appear in the downfield region (δ 7.0-8.0 ppm). The splitting pattern and chemical shifts are highly dependent on the substitution pattern. For a 4-substituted benzoyl group, the aromatic protons typically appear as two doublets (an AA'BB' system).
¹³C NMR Spectral Characteristics:
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule.
-
Carbonyl Carbon: The carbonyl carbon of the benzoyl group is a key diagnostic signal, typically appearing in the downfield region (δ 195-205 ppm).
-
Piperidine Carbons: The carbons of the piperidine ring appear in the aliphatic region (δ 25-60 ppm).
-
Aromatic Carbons: The carbons of the aromatic ring appear in the region of δ 120-140 ppm, with the carbon attached to the carbonyl group (ipso-carbon) being more deshielded.
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Aroylpiperidine Analogues in CDCl₃
| Compound | Ar-H (ortho to CO) | Ar-H (meta to CO) | Piperidine H (axial/equatorial) | C=O |
| 4-(4-Fluorobenzoyl)piperidine | ~7.9-8.1 (dd) | ~7.1-7.2 (t) | ~1.7-3.2 (m) | ~198.5 |
| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid derivative [1] | 7.89 (d) | 7.58 (d) | 1.52-3.65 (m) | 168.2 |
| (2,4-Difluorophenyl)(piperidin-1-yl)methanone [2] | 7.43 (dd) | 6.78-7.06 (m) | 2.92-3.85 (br s) | 164.6 |
Note: Data for 4-(4-Fluorobenzoyl)piperidine is estimated based on related structures. Data for the sulfamoylbenzoyl derivative is for a more complex analogue, but provides insight into the aromatic region. Data for the difluorobenzoyl derivative shows the effect of multiple electron-withdrawing groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. For 4-aroylpiperidines, the most prominent absorption bands are associated with the carbonyl group and the C-H bonds of the piperidine and aromatic rings.
-
C=O Stretch: A strong, sharp absorption band in the region of 1670-1690 cm⁻¹ is characteristic of the aryl ketone carbonyl stretch. The exact position is influenced by the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups tend to increase the frequency.
-
C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the piperidine ring appear just below 3000 cm⁻¹.
-
C-Cl Stretch: For this compound, a C-Cl stretching band would be expected in the fingerprint region, typically between 700 and 850 cm⁻¹.
Table 2: Key FTIR Absorption Bands (cm⁻¹) for 4-Aroylpiperidine Analogues
| Functional Group | This compound (Predicted) | 1-(4-Sulfamoylbenzoyl)piperidine derivative[1] | (2,4-Difluorophenyl)(piperidin-1-yl)methanone[2] |
| N-H Stretch (piperidine) | ~3300-3400 (secondary amine) | - (tertiary amide) | - (tertiary amide) |
| Aromatic C-H Stretch | ~3050-3100 | - | - |
| Aliphatic C-H Stretch | ~2850-2950 | - | - |
| C=O Stretch (Aryl Ketone) | ~1685 | 1612-1622 (amide) | - |
| C-Cl Stretch | ~750-850 | - | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.
-
Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of the compound. For this compound, this would be at m/z 223 (for ³⁵Cl) and 225 (for ³⁷Cl) with a characteristic ~3:1 isotopic ratio.
-
Major Fragmentation Pathways:
-
Acylium Ion: A prominent fragment is often the substituted benzoyl cation (e.g., for the chloro-derivative, the 4-chlorobenzoyl cation at m/z 139/141).
-
Piperidine Ring Fragmentation: Cleavage of the piperidine ring can lead to various smaller fragments. A common fragmentation is the loss of the benzoyl group to give a piperidinyl cation fragment.
-
Table 3: Predicted Key Mass Spectral Fragments (m/z) for 4-Aroylpiperidine Analogues
| Fragment | This compound | 4-(4-Fluorobenzoyl)piperidine | 4-(4-Bromobenzoyl)piperidine |
| [M]⁺ | 223/225 | 207 | 267/269 |
| [Ar-C=O]⁺ | 139/141 | 123 | 183/185 |
| [Piperidinyl-C=O]⁺ | 112 | 112 | 112 |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality spectral data for 4-aroylpiperidine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of small organic molecules.
Workflow for NMR Sample Preparation and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Add a small drop of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a sharp, symmetrical solvent peak.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, pulse width, and relaxation delay.
-
Acquire the free induction decay (FID) for both ¹H and ¹³C experiments.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the peak areas in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick the peaks in both spectra and report their chemical shifts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is a common and convenient technique for solid samples.
Workflow for ATR-FTIR Analysis
Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Detailed Steps:
-
Instrument Preparation:
-
Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
-
Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a soft cloth or wipe moistened with a volatile solvent like isopropanol.
-
-
Background Collection:
-
With the clean ATR crystal exposed to the air, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Lower the pressure anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
Collect the sample spectrum. The instrument's software will automatically perform the background subtraction and display the absorbance or transmittance spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of thermally stable and volatile compounds like 4-aroylpiperidines.
Workflow for GC-MS Analysis
Caption: Workflow for the analysis of a volatile compound by GC-MS.
Detailed Steps:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a 2 mL GC vial and cap it securely.
-
-
Instrumental Analysis:
-
Set up the GC-MS method, including:
-
Injector: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).
-
GC Oven: Program a temperature gradient to separate the components of the sample (e.g., start at 100 °C, ramp to 280 °C).
-
MS: Set the scan range to cover the expected molecular weight and fragment ions (e.g., m/z 40-400).
-
-
Inject 1 µL of the sample solution into the GC inlet.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the retention time of the compound of interest.
-
Examine the mass spectrum corresponding to the peak of interest to determine the molecular ion and fragmentation pattern.
-
Conclusion
The spectral analysis of this compound and its analogues provides a robust framework for their identification and characterization. While experimental data for the parent chloro-compound is not widely available, a comparative analysis of related structures allows for reliable prediction of its key spectral features. The protocols provided in this guide offer a standardized approach to acquiring high-quality spectral data, ensuring reproducibility and accuracy in research and development settings. A thorough understanding of the principles of NMR, FTIR, and MS, coupled with careful experimental execution, is essential for any scientist working with this important class of compounds.
References
A Comparative Guide to In Silico Modeling and Docking of 4-(4-Chlorobenzoyl)Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-chlorobenzoyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its synthetic tractability and ability to interact with a diverse range of biological targets make it a cornerstone for the development of novel therapeutics. This guide provides a comparative analysis of in silico modeling and docking studies of this compound derivatives, offering insights into their interactions with various protein targets, detailed experimental protocols, and a comparative assessment of their predicted pharmacokinetics.
The Versatility of the this compound Scaffold: A Multi-Target Landscape
In silico studies have revealed the remarkable ability of this compound derivatives to bind to a variety of key proteins implicated in different disease pathways. This multi-target profile underscores the therapeutic potential of this chemical scaffold. The primary biological targets identified and investigated through computational methods include:
-
Monoacylglycerol Lipase (MAGL): A key enzyme in the endocannabinoid system, MAGL is a target for therapeutic intervention in cancer and neurological disorders.[1][2]
-
Histamine H3 Receptor (H3R) and Sigma-1 Receptor (σ1R): These receptors are implicated in a range of central nervous system disorders. The dual-targeting capabilities of some piperidine derivatives for both H3R and σ1R present exciting opportunities for the development of novel therapeutics for pain and neurodegenerative diseases.[3][4][5]
-
Acetylcholinesterase (AChE): A well-established target for the symptomatic treatment of Alzheimer's disease, piperidine-based compounds have shown promise as potent AChE inhibitors.[6][7]
Comparative Docking Performance: A Quantitative Analysis
Molecular docking simulations provide crucial quantitative data, such as binding energy and docking scores, which are indicative of the binding affinity and stability of a ligand-protein complex. Lower binding energy values suggest a more favorable interaction. The following tables summarize the in silico performance of various this compound derivatives and related analogs against their respective targets.
Table 1: Comparative Docking Performance against Monoacylglycerol Lipase (MAGL)
| Derivative/Analog | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference Compound/Score | PDB ID |
| (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (Lead Compound) | Not explicitly stated | Ki = 8.6 µM (experimental) | Not explicitly stated | Not applicable | 5ZUN |
| Optimized Benzylpiperidine Derivative (Compound 13) | Not explicitly stated | IC50 = 2.0 nM (experimental) | Not explicitly stated | Not applicable | 5ZUN |
| Phenyl(piperazin-1-yl)methanone Derivative (Compound 4) | Not explicitly stated | IC50 = 6.1 µM (experimental) | Not explicitly stated | Not applicable | Not stated |
| Triterpene (Pristimerin) | -11.5 | -9.32 | Not explicitly stated | Not applicable | Not stated |
Note: Direct docking scores for many this compound derivatives against MAGL are not publicly available in the format of a comparative table. The provided data is a synthesis of experimental affinities and findings from related studies to offer a comparative perspective.
Table 2: Comparative Binding Affinities for Histamine H3 and Sigma-1 Receptors
| Derivative/Analog | hH3R Ki (nM) | σ1R Ki (nM) | Key Structural Feature for Dual Affinity |
| Compound 5 (Piperidine derivative) | 7.70 | 3.64 | Piperidine moiety |
| Compound 4 (Piperazine analog) | 3.17 | 1531 | Piperazine moiety |
| Compound 11 (Piperidine derivative) | 6.2 | 4.41 | Piperidine moiety |
This table highlights the critical role of the piperidine ring in achieving dual affinity for both H3 and Sigma-1 receptors, a key insight derived from comparative in silico and in vitro studies.[4]
Table 3: Comparative Docking Performance against Acetylcholinesterase (AChE)
| Derivative/Analog | IC50 | Key Interacting Residues | Reference Compound/IC50 |
| N-(2-(piperidin-1-yl)ethyl)benzamide derivative (Compound 5d) | 13 ± 2.1 nM | Tyr121 | Donepezil / 0.6 ± 0.05 µM |
| Donepezil (Reference) | 0.6 ± 0.05 µM | His447, Trp86, Tyr341, Tyr337, Phe338 | Not applicable |
This comparison demonstrates the potential of piperidine-based compounds to exhibit superior inhibitory activity against AChE compared to established drugs like Donepezil.[7][8]
Experimental Protocols: A Step-by-Step Guide to In Silico Analysis
Robust and reproducible in silico methodologies are fundamental to generating reliable predictive data. This section outlines standardized protocols for molecular docking and ADMET prediction for this compound derivatives.
Protocol 1: Molecular Docking Workflow
This protocol provides a generalized workflow for performing molecular docking studies using widely accepted software like AutoDock.
-
Ligand Preparation:
-
Obtain the 3D structure of the this compound derivative. This can be done using chemical drawing software like Marvin Sketch or by retrieving it from databases such as PubChem.
-
Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock).
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges.
-
Save the prepared receptor in the PDBQT format.
-
-
Grid Box Definition:
-
Define the active site of the protein. This is typically the binding pocket of the co-crystallized ligand or a site predicted by pocket-finding algorithms.
-
Set up a grid box that encompasses the entire active site to define the search space for the docking simulation.
-
-
Docking Simulation:
-
Choose a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set the docking parameters, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.
-
Execute the docking simulation.
-
-
Analysis of Results:
-
Analyze the docking results based on the binding energy and the clustering of the docked poses.
-
Visualize the best-ranked docked pose to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the active site residues.
-
References
- 1. Collection - Structural Optimization of 4âChlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Chlorobenzoyl)Piperidine
This document provides essential procedural guidance for the safe and compliant disposal of 4-(4-Chlorobenzoyl)Piperidine (CAS No. 53220-41-0). As drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemical reagents we handle. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. The procedures outlined herein are designed to be a self-validating system, ensuring that each step logically follows from a comprehensive understanding of the material's specific hazards.
Part 1: Core Hazard Profile and Its Implications for Disposal
The cornerstone of any disposal plan is a thorough understanding of the chemical's intrinsic hazards. The disposal route for this compound is dictated primarily by two key characteristics: its GHS hazard classification and its chemical structure as a halogenated organic compound.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific health hazards that must be managed.[1] The primary risks are summarized in the table below.
| Hazard Class & Category | GHS Code | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Warning | GHS07 |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation | Warning | GHS07 |
Data sourced from the European Chemicals Agency (ECHA) and PubChem databases.[1]
The most critical feature for waste management is the presence of a chlorine atom on the benzoyl group, which classifies this compound as a halogenated organic compound .[2] Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, wastes containing halogenated organic compounds are subject to stringent disposal requirements.[3][4] This is because their improper incineration can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans. Therefore, segregation from non-halogenated waste streams is mandatory.[2][5]
Part 2: Standard Operating Procedure (SOP) for Routine Disposal
This protocol applies to the disposal of uncontaminated or minimally contaminated this compound solid waste, including residual amounts in original containers.
Step 1: Don Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of ingestion and eye contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization and Segregation This is the most critical step in the disposal process.
-
Action: Designate the waste as "Halogenated Organic Solid Waste."
-
Causality: This compound must not be mixed with non-halogenated organic waste, aqueous waste, or general laboratory trash.[2] Mixing waste streams complicates disposal, significantly increases costs, and violates environmental regulations.
Step 3: Containerization Proper containment prevents accidental exposure and ensures safe transport.
-
Action: Place the waste in a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.
-
Labeling: The waste container label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
Causality: Clear and accurate labeling is required by law and is essential for the safety of all personnel who may handle the container, from lab staff to waste disposal technicians. Keep the container closed at all times except when actively adding waste.[5]
Step 4: Documentation and Storage Maintain a clear record of waste generation.
-
Action: Log the quantity of waste added to the container on an accompanying waste inventory sheet. Store the sealed container in a designated satellite accumulation area within the laboratory.
-
Causality: Accurate records are essential for institutional compliance and waste tracking. Storing waste in a designated, well-ventilated area prevents it from obstructing traffic and minimizes the risk of accidental spills.[6]
Step 5: Arrange for Final Disposal
-
Action: Once the container is full or the accumulation time limit is reached (per your institution's policy), contact your organization's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and final disposal at an approved facility.
Part 3: Emergency Procedures for Spills and Contamination
In the event of an accidental release, a swift and correct response is critical to minimizing harm.
Minor Spill (Small quantity of solid in a contained area):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill location.
-
Don Additional PPE: Upgrade to more robust PPE if necessary.
-
Contain the Spill: Gently cover the spill with an absorbent material like sand or vermiculite to prevent the solid from becoming airborne.[7][8] Do not use combustible materials.
-
Collect the Waste: Carefully sweep or scoop the material and absorbent into your designated "Halogenated Organic Solid Waste" container.[9] Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.
-
Report: Inform your supervisor and EHS department of the incident.
Major Spill or Personnel Exposure:
-
Evacuate: If the spill is large, uncontained, or if someone is injured, evacuate the immediate area.[7]
-
Seek Emergency Assistance:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[10] Seek medical attention if irritation develops.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
-
-
Call for Help: Contact your institution's emergency number and provide the chemical name, location, and nature of the emergency.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for ensuring the compliant disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. This compound | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. epa.gov [epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. nj.gov [nj.gov]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Chlorobenzoyl)Piperidine
Welcome to a comprehensive guide on the safe handling of 4-(4-Chlorobenzoyl)Piperidine. As a key intermediate in pharmaceutical development, this compound is frequently used by researchers and scientists.[1][2] This guide moves beyond a simple checklist, providing a deep, logic-driven framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every procedure is grounded in a thorough understanding of the material's specific risks.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
Understanding the intrinsic hazards of this compound is the foundation of any effective safety protocol. This compound is not benign; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates our every choice in PPE.
According to safety data provided by authoritative bodies, this compound is classified with the following hazards:
-
H302: Harmful if swallowed. [3][4] This immediately signals a risk of systemic toxicity upon ingestion.
-
H319: Causes serious eye irritation. [3][4] This is a critical warning, indicating the potential for significant eye damage upon contact.
-
Skin Irritation: Further data indicates it causes skin irritation.[1]
-
Respiratory Irritation: The compound may also cause respiratory irritation, particularly when handled as a dust or aerosol.[1]
These classifications are not mere suggestions; they are directives. The risk of serious eye irritation (H319) demands robust eye protection, while the potential for skin and respiratory irritation necessitates careful selection of gloves, lab coats, and, where necessary, respiratory equipment.
Section 2: Core PPE Requirements: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but an integrated system, starting with engineering controls and supplemented by carefully chosen PPE.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is even considered, your first line of defense is an appropriate engineering control. All handling of this compound, especially weighing the solid or preparing solutions, should be performed inside a certified chemical fume hood.[5][6] This contains any dust or vapors at the source, drastically reducing the risk of inhalation and environmental exposure.
Eye and Face Protection: A Non-Negotiable Barrier
Given the H319 classification, eye protection is paramount.
-
Minimum Requirement: ANSI Z87.1-compliant (or equivalent standard) chemical splash goggles are mandatory. Standard safety glasses do not provide an adequate seal against splashes or fine dust and are insufficient.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during vigorous mixing or large-scale solution preparation), a full-face shield should be worn over the chemical splash goggles.[7] This provides an additional layer of protection for the entire face.
Skin and Body Protection: Preventing Dermal Exposure
-
Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or pinholes before use.[8] For prolonged handling or immersion, consult a glove manufacturer's compatibility chart. After handling, remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the designated waste container.[7]
-
Lab Coat: A clean, buttoned lab coat, preferably one with elastic cuffs, must be worn to protect street clothes and skin from contamination.[9] This should be laundered professionally and not taken home.
Respiratory Protection: When Engineering Controls Are Not Enough
While a fume hood is the primary control, certain situations may require respiratory protection:
-
Scenario: Cleaning up a significant spill outside of a fume hood or if ventilation is confirmed to be inadequate.
-
Requirement: A NIOSH-approved respirator is necessary. For a solid compound like this, a particulate respirator (e.g., an N95, or a half-mask respirator with P100 cartridges) is appropriate.[6] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA regulations.
Section 3: PPE Selection and Use Protocol
To simplify operational planning, the following table summarizes the required PPE for common laboratory tasks involving this compound.
| Task | Primary Control | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Preparing Solutions | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Running Reaction | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Cleaning a Spill | N/A | Goggles & Face Shield | Heavy-duty Nitrile/Neoprene | Lab Coat | NIOSH-approved Respirator |
Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for ensuring safety before and during the handling of this compound.
Caption: Decision workflow for selecting and using appropriate PPE.
Procedural Steps for Donning and Doffing PPE
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on eye protection (goggles/face shield).
-
Put on gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Doffing (Taking Off) - The Critical Sequence: The goal is to touch contaminated surfaces as little as possible.
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of both.
-
Goggles/Face Shield: Handle by the strap or sides to remove.
-
Lab Coat: Unbutton and peel off from the shoulders, turning it inside-out as you remove it.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[8]
-
Section 4: Decontamination and Disposal Plan
Proper disposal is a crucial final step in the handling process.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Contaminated Clothing: If your lab coat becomes contaminated, remove it immediately and place it in a designated, sealed bag for professional decontamination. Do not attempt to wash it with regular laundry.
-
Empty Containers: "Empty" containers of the chemical are not truly empty; they will contain residue. These must be managed as hazardous waste according to your institution's and local environmental regulations.[5]
Section 5: Emergency Procedures
Your PPE is your first line of defense in an emergency.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact: Promptly flush the affected area with water and remove any contaminated clothing. Wash the area thoroughly with soap and water.[8] Seek medical attention if irritation persists.
-
Spill: Evacuate the immediate area. Only personnel with the proper training and PPE (including respiratory protection) should attempt to clean up a spill.[9][10] Use an inert absorbent material, collect it with non-sparking tools, and place it in a sealed container for hazardous waste disposal.[6]
By adhering to this comprehensive guide, you build a robust and reliable safety culture that protects not only yourself but your colleagues and your research.
References
- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | 53220-41-0 [chemicalbook.com]
- 3. This compound | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. nj.gov [nj.gov]
- 10. health.gov.au [health.gov.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
